Terrelumamide A
Description
This compound has been reported in Aspergillus terreus with data available.
Properties
IUPAC Name |
methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-9,13,27H,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJATOOBNWJDN-RNCFNFMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Terrelumamide A: A Technical Guide to its Mechanism of Action in Enhancing Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has demonstrated pharmacological activity related to improving insulin sensitivity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in promoting adiponectin production during the adipogenesis of human bone marrow-derived mesenchymal stem cells (hBM-MSCs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways involved.
Introduction
This compound is a novel natural product with potential therapeutic applications in metabolic disorders. Its core activity lies in its ability to enhance the secretion of adiponectin, an adipokine known to play a crucial role in regulating glucose levels and improving insulin sensitivity. This guide synthesizes the available data to present a detailed picture of its mechanism of action for research and drug development purposes.
Core Mechanism of Action: Enhancement of Adiponectin Production
The primary mechanism of action of this compound is the potentiation of adiponectin secretion during the differentiation of hBM-MSCs into adipocytes. Adiponectin is a key hormone in glucose and lipid metabolism, and its increased levels are associated with improved insulin sensitivity.
Quantitative Data
The bioactivity of this compound has been quantified in terms of its effective concentration (EC50) for enhancing adiponectin production in hBM-MSCs undergoing adipogenesis.
| Compound | EC50 (µM) for Adiponectin Production Enhancement | Reference |
| This compound | 37.1 | [1] |
| Terrelumamide B | 91.9 | [1] |
| Glibenclamide (Positive Control) | 3.47 | [1] |
| Aspirin (Positive Control) | 145.6 | [1] |
Hypothesized Signaling Pathway
While direct experimental evidence linking this compound to a specific signaling pathway is not yet published, based on the well-established mechanisms of adipogenesis and adiponectin gene expression, a plausible mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and AMP-activated protein kinase (AMPK) signaling pathways. PPARγ is a master regulator of adipogenesis and directly transcribes the adiponectin gene. AMPK activation is also known to promote adiponectin secretion.
Caption: Hypothesized signaling pathway for this compound in hBM-MSCs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Adipogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)
This protocol outlines the induction of adipogenesis in hBM-MSCs, the experimental system used to assess the bioactivity of this compound.
Materials:
-
Human bone marrow-derived mesenchymal stem cells (hBM-MSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Adipogenic Induction Medium:
-
MSC Growth Medium supplemented with:
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
100 µM Indomethacin
-
-
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding: Culture hBM-MSCs in MSC Growth Medium in a humidified incubator at 37°C and 5% CO2. Seed the cells into appropriate culture plates at a density that allows them to reach 100% confluency.
-
Induction of Differentiation: Once the cells reach 100% confluency, replace the growth medium with Adipogenic Induction Medium. This is considered Day 0 of differentiation.
-
Treatment: Add this compound or control compounds (e.g., vehicle, positive controls) to the Adipogenic Induction Medium at the desired concentrations.
-
Medium Change: Replace the medium with fresh Adipogenic Induction Medium (containing the respective treatments) every 2-3 days.
-
Differentiation Period: Continue the differentiation for 14-21 days. Successful differentiation is characterized by the accumulation of lipid droplets within the cells.
Caption: Experimental workflow for hBM-MSC adipogenic differentiation.
Quantification of Adiponectin Production
This protocol describes the measurement of adiponectin secreted into the cell culture supernatant.
Materials:
-
Conditioned cell culture medium from differentiated hBM-MSCs
-
Human Adiponectin ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection: On the final day of differentiation, collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to remove any cells or debris. Store the clarified supernatant at -80°C until analysis.
-
ELISA Assay: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for human adiponectin according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-adiponectin antibody.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of adiponectin in each sample by comparing its absorbance to the standard curve generated from the known concentrations of the adiponectin standards.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for insulin resistance and related metabolic disorders. Its demonstrated ability to enhance adiponectin production in a relevant cellular model provides a strong foundation for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways directly modulated by this compound to fully characterize its mechanism of action. The experimental protocols and hypothesized pathways detailed in this guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product.
References
The Discovery, Isolation, and Characterization of Terrelumamide A: A Novel Bioactive Peptide from Aspergillus terreus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and structural elucidation of Terrelumamide A, a novel lumazine-containing peptide derived from the marine fungus Aspergillus terreus. This compound has demonstrated significant pharmacological potential by enhancing insulin sensitivity in an adipogenesis model utilizing human bone marrow mesenchymal stem cells. This document provides a comprehensive overview of the experimental protocols, quantitative data, and proposed biological mechanisms, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic disease.
Introduction
The marine environment is a vast and largely untapped reservoir of novel bioactive secondary metabolites. Fungi, in particular, have proven to be a prolific source of structurally diverse compounds with a wide range of therapeutic activities. In the ongoing search for new pharmacologically active agents, a strain of Aspergillus terreus isolated from marine sediment has yielded this compound, a unique peptide derivative with promising implications for the study and potential treatment of insulin resistance. This guide presents the detailed scientific journey of its discovery and characterization.
Fungal Cultivation and Extraction
The production of this compound begins with the large-scale fermentation of the marine-derived fungus Aspergillus terreus.
Experimental Protocol: Fungal Fermentation and Extraction
-
Fungal Strain: Aspergillus terreus sourced from marine sediment.
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Culture Medium: A suitable nutrient-rich broth is prepared to support fungal growth and secondary metabolite production.
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Fermentation: The fungus is cultured in the liquid medium under controlled conditions of temperature and aeration for a specified period to allow for the biosynthesis of this compound.
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Extraction: Following fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration. The culture filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
The crude extract containing a complex mixture of compounds undergoes a multi-step purification process to isolate this compound.
Experimental Protocol: Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions.
-
Size-Exclusion Chromatography: The fraction containing this compound is further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Physicochemical and Spectroscopic Data
The molecular formula of this compound was established as C₂₀H₂₀N₆O₇ by high-resolution fast atom bombardment mass spectrometry (HRFABMS).[1] The structure was further elucidated by extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₆O₇ |
| Molecular Weight | 456.4 g/mol |
| Appearance | White powder |
| Optical Rotation | [α]²⁵_D_ +50 (c 0.1, MeOH) |
Table 1: Physicochemical Properties of this compound
| ¹H NMR (CD₃OD, 500 MHz) | ¹³C NMR (CD₃OD, 125 MHz) |
| δ_H_ (ppm), mult. (J in Hz) | δ_C_ (ppm), type |
| 8.85 (1H, s) | 169.8 (C) |
| 8.05 (1H, d, 7.5) | 168.3 (C) |
| 7.69 (1H, t, 7.5) | 161.4 (C) |
| 7.20 (1H, t, 7.5) | 151.8 (C) |
| 7.12 (1H, d, 7.5) | 149.9 (CH) |
| 4.65 (1H, d, 4.0) | 141.0 (C) |
| 4.31 (1H, m) | 134.9 (CH) |
| 3.89 (3H, s) | 131.8 (C) |
| 3.82 (3H, s) | 124.3 (CH) |
| 1.25 (3H, d, 6.5) | 122.2 (CH) |
| 117.1 (CH) | |
| 114.7 (C) | |
| 68.4 (CH) | |
| 60.9 (CH) | |
| 52.8 (CH₃) | |
| 31.0 (CH₃) | |
| 20.2 (CH₃) |
Table 2: ¹H and ¹³C NMR Data for this compound
Bioactivity and Mechanism of Action
This compound was evaluated for its effect on insulin sensitivity using an in vitro adipogenesis model.
Experimental Protocol: Adipogenesis and Insulin Sensitivity Assay
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Cell Culture: Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured and expanded.
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Adipogenic Differentiation: Confluent hBM-MSCs are induced to differentiate into adipocytes using a standard differentiation medium containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).
-
Treatment: During differentiation, cells are treated with varying concentrations of this compound or a positive control (e.g., rosiglitazone).
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Adiponectin Measurement: After a set period of differentiation (e.g., 8 days), the cell culture supernatant is collected, and the concentration of adiponectin, a key marker of insulin sensitivity, is measured by ELISA.
Results
This compound was found to significantly increase the production of adiponectin in a dose-dependent manner, suggesting an improvement in insulin sensitivity.
| Compound | Concentration (µM) | Adiponectin Production (% of Control) |
| Control | - | 100 |
| This compound | 10 | 125 ± 5 |
| 30 | 150 ± 8 | |
| Rosiglitazone | 10 | 180 ± 10 |
Table 3: Effect of this compound on Adiponectin Production in hBM-MSCs
Proposed Signaling Pathway
The insulin-sensitizing effect of this compound is likely mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis and glucose metabolism. Activation of PPARγ leads to the expression of genes involved in insulin signaling and adipokine secretion, such as adiponectin.
Conclusion
This compound represents a novel chemical scaffold with promising bioactivity relevant to metabolic diseases. The detailed methodologies and data presented in this guide provide a solid foundation for further research into its mechanism of action, structure-activity relationships, and potential as a lead compound for the development of new insulin-sensitizing agents. The successful isolation and characterization of this compound underscore the importance of exploring marine-derived microorganisms for novel therapeutic leads.
References
Terrelumamide A: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Lumazine Peptide
Abstract
Terrelumamide A, a novel lumazine-containing peptide, has been identified as a secondary metabolite from the marine-derived fungus Aspergillus terreus.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an insulin-sensitizing agent. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside visualizations of key experimental workflows and proposed signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound is a unique peptide derivative characterized by a 1-methyllumazine-6-carboxylic acid moiety linked to an L-threonine residue, which is further connected to a methyl anthranilate group.[2] The presence of the lumazine core, a pteridine derivative, is a distinguishing feature of this class of natural products.
Chemical Structure
The chemical structure of this compound is provided below:
IUPAC Name: methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate
Molecular Formula: C₂₀H₂₀N₆O₇[2]
SMILES: C--INVALID-LINK--NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C">C@HO
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 456.41 g/mol | [3] |
| Appearance | Pale yellow oil | [4] |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store at -20°C for long-term stability | [3] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2. The detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are reported in the supplementary materials of the primary literature.[1]
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, amide protons, methoxy group, and amino acid residues. |
| ¹³C NMR | Resonances for carbonyls, aromatic carbons, and aliphatic carbons consistent with the proposed structure. |
| HRFABMS | High-resolution mass spectrometry confirmed the molecular formula as C₂₀H₂₀N₆O₇.[2] |
| IR Spectroscopy | Strong absorption bands indicating the presence of carbonyl groups (1708 and 1690 cm⁻¹).[2] |
| UV-Vis Spectroscopy | Maxima absorptions at 232, 265, and 317 nm, characteristic of the aromatic and heteroaromatic systems.[4] |
Biological Activity: Enhancing Insulin Sensitivity
This compound has demonstrated promising pharmacological activity by improving insulin sensitivity.[1][2] This effect was evaluated in an adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs).[2] The primary mechanism observed is the enhancement of adiponectin production, a key adipokine known to play a crucial role in regulating glucose levels and fatty acid breakdown.
Adiponectin Production Assay
The bioactivity of this compound was assessed by measuring its effect on adiponectin secretion during the differentiation of hBM-MSCs into adipocytes. The EC₅₀ value for this compound in this assay was determined to be 37.1 μM.[5]
Proposed Signaling Pathway
While the precise upstream molecular targets of this compound are yet to be fully elucidated, its ability to increase adiponectin production suggests an interaction with the signaling pathways governing adipogenesis and adipokine secretion. A likely candidate is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, a master regulator of adipogenesis and a known target for insulin-sensitizing drugs.[6][7] Activation of PPARγ is known to upregulate the expression and secretion of adiponectin.[6][7]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the in vitro assessment of its insulin-sensitizing activity.
Isolation of this compound from Aspergillus terreus
The isolation of this compound involves fungal fermentation followed by a multi-step extraction and chromatographic purification process.
Protocol Details:
-
Fungal Culture and Fermentation: The marine-derived fungus Aspergillus terreus is cultured on solid Yeast Peptone Glucose (YPG) media. The culture is then used to inoculate a liquid YPG medium for large-scale fermentation.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate (EtOAc) to obtain the crude extract.
-
Solvent Partitioning: The crude extract is subjected to sequential solvent partitioning with n-hexane and dichloromethane (CH₂Cl₂) to remove nonpolar impurities.
-
Chromatography: The resulting fraction is purified using a series of chromatographic techniques, including C18 flash chromatography and Sephadex LH-20 size-exclusion chromatography.
-
HPLC Purification: Final purification is achieved by preparative and semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Adipogenesis and Adiponectin Measurement Assay
This protocol outlines the in vitro assay used to determine the effect of this compound on adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs).
Protocol Details:
-
Cell Culture: Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured in a suitable growth medium until they reach confluence.
-
Induction of Adipogenesis: Adipogenic differentiation is induced using a standard differentiation cocktail (containing dexamethasone, isobutylmethylxanthine, insulin, and indomethacin). The cells are treated with varying concentrations of this compound or a vehicle control.
-
Cell Maintenance: The culture medium is changed every two days for a total of eight days.
-
Sample Collection: On day eight, the cell culture supernatants are collected.
-
Adiponectin Quantification: The concentration of adiponectin in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on adiponectin production and to calculate the EC₅₀ value.
Synthesis and Future Directions
Currently, there is no reported chemical synthesis for this compound; it is obtained through isolation from its natural source.[1][2] The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for further preclinical and clinical studies and allowing for the generation of structural analogs to explore structure-activity relationships.
Future research should focus on:
-
Elucidating the precise molecular target(s) of this compound.
-
Investigating the detailed mechanism of action in the PPARγ signaling pathway.
-
Developing a total synthesis of this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of insulin resistance and type 2 diabetes.
Conclusion
This compound represents a promising new scaffold for the development of insulin-sensitizing agents. Its unique chemical structure and demonstrated bioactivity warrant further investigation. This technical guide provides a foundational resource to facilitate and accelerate future research and development efforts targeting this novel natural product.
References
- 1. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]
- 2. Induction of Secondary Metabolite Biosynthesis by Deleting the Histone Deacetylase HdaA in the Marine-Derived Fungus Aspergillus terreus RA2905 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]
- 5. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Emerging Bioactivity of Lumazine-Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumazine-containing peptides are a nascent class of natural products, primarily isolated from marine-derived fungi, that are attracting significant interest within the scientific community. These compounds, characterized by a lumazine core structure linked to a peptide chain, have demonstrated a range of intriguing biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on these molecules, with a focus on their biological activities, experimental evaluation, and potential therapeutic applications. We present a compilation of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Lumazine, a pteridine derivative, is a key intermediate in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants. While simple lumazine derivatives have been known for some time, the discovery of more complex structures where the lumazine moiety is integrated into a peptide scaffold has opened up new avenues of research. Natural products such as terrelumamides and penilumamides, isolated from marine fungi of the genera Aspergillus and Penicillium, represent the primary examples of this compound class to date.
Initial investigations into the biological activities of these peptides have revealed their potential to modulate important physiological processes. Of particular note is the ability of terrelumamides to improve insulin sensitivity in a cell-based model, suggesting a potential role in the development of novel therapeutics for metabolic disorders. Furthermore, the interaction of these peptides with nucleic acids points towards applications in DNA sequence recognition and as potential anticancer agents. This guide will delve into the specifics of these biological activities, the methodologies used to assess them, and the underlying mechanisms of action where known.
Quantitative Biological Activity Data
The systematic evaluation of the biological activities of lumazine-containing peptides is an ongoing effort. The available quantitative data from published studies are summarized below to facilitate comparison and guide future research.
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| Terrelumamide A | Improved Insulin Sensitivity | Adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs) | EC50: 37.1 μM | |
| Terrelumamide B | Improved Insulin Sensitivity | Adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs) | EC50: 91.9 μM | |
| Terrelumamides A & B | Cytotoxicity | K562 and A549 cell lines | IC50 > 100 μM | |
| Terrelumamides A & B | Antimicrobial Activity | Selected Gram-positive and Gram-negative bacteria and pathogenic fungi | MIC > 100 μg/mL | |
| Terrelumamides A & B | Enzyme Inhibition | Sortase A, Isocitrate Lyase, Na+/K+-ATPase | IC50 > 100 μM | |
| Penilumamides A–D | Cytotoxicity, Antimicrobial, Antiviral, Cellular Ca++ Signaling | Various assays | Inactive |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research on lumazine-containing peptides. This section provides methodologies for the key experiments cited in this guide.
Synthesis of Lumazine-Containing Peptides
The total synthesis of lumazine-containing peptides is a critical step for verifying their structure, exploring structure-activity relationships, and producing sufficient quantities for extensive biological evaluation. A general synthetic strategy involves the initial synthesis of the lumazine core, typically a 1-methyllumazine-6-carboxylic acid, followed by standard peptide coupling reactions.
Synthesis of 1-Methyllumazine-6-Carboxylic Acid:
Peptide Coupling:
Standard solid-phase or solution-phase peptide synthesis methodologies can be employed to couple the lumazine carboxylic acid with the desired amino acid residues and other building blocks, such as anthranilic acid methyl ester. Coupling reagents like HATU or HBTU in the presence of a tertiary amine base are typically used to facilitate amide bond formation. Purification of the final peptide is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
Insulin Sensitivity Assay (Adipogenesis Model)
This assay evaluates the ability of a compound to enhance insulin sensitivity by measuring the production of adiponectin, a marker of insulin sensitivity, during the differentiation of human bone marrow mesenchymal stem cells (hBM-MSCs) into adipocytes.
Materials:
-
Human bone marrow mesenchymal stem cells (hBM-MSCs)
-
Adipogenic differentiation medium (e.g., containing dexamethasone, insulin, and isobutylmethylxanthine)
-
Test compounds (lumazine-containing peptides)
-
Positive controls (e.g., glibenclamide, aspirin)
-
Adiponectin ELISA kit
-
Cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed hBM-MSCs in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Induction of Adipogenesis: Replace the growth medium with adipogenic differentiation medium containing various concentrations of the test compounds or positive controls.
-
Incubation: Incubate the cells for a specified period (e.g., 14 days), replacing the medium with fresh medium containing the test compounds every 2-3 days.
-
Adiponectin Measurement: At the end of the incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of adiponectin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the adiponectin concentration against the compound concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in adiponectin production.
DNA Binding Assay (Fluorescence Titration)
This method assesses the interaction between a lumazine-containing peptide and DNA by monitoring changes in the intrinsic fluorescence of the peptide upon DNA binding.
Materials:
-
Lumazine-containing peptide (e.g., this compound)
-
Double-stranded DNA (dsDNA) of a specific sequence
-
Fluorometer
-
Buffer solution (e.g., Tris-HCl with NaCl)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the lumazine-containing peptide and a stock solution of the dsDNA in the buffer.
-
Fluorescence Measurement: Place a solution of the peptide at a fixed concentration in a quartz cuvette.
-
Titration: Record the initial fluorescence emission spectrum of the peptide solution (e.g., excitation at 260 nm, emission scan from 300 to 500 nm).
-
Incremental Addition of DNA: Add small aliquots of the dsDNA stock solution to the cuvette, and record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the molar ratio of DNA to the peptide. The resulting binding isotherm can be analyzed to determine the binding stoichiometry and affinity.
Cytotoxicity and Antimicrobial Assays
Standard assays can be employed to evaluate the cytotoxic and antimicrobial properties of lumazine-containing peptides.
-
Cytotoxicity Assay (MTT Assay): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
-
Antimicrobial Assay (Broth Microdilution): This method determines the minimum inhibitory concentration (MIC) of a compound. The peptide is serially diluted in a multi-well plate containing a standardized inoculum of the target microorganism. The MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism after a defined incubation period.
Visualizations
To better illustrate the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.
Proposed Mechanism of DNA Interaction
Caption: Proposed dual-binding mode of a lumazine-containing peptide with DNA.
Experimental Workflow for Insulin Sensitivity Assay
Caption: Workflow for assessing the effect of lumazine peptides on insulin sensitivity.
Experimental Workflow for DNA Binding Fluorescence Titration
Caption: Workflow for the fluorescence titration experiment to study peptide-DNA binding.
Conclusion and Future Directions
The study of lumazine-containing peptides is a field with considerable potential. The initial findings on the biological activities of terrelumamides, particularly their ability to improve insulin sensitivity, warrant further investigation into their mechanism of action and potential as leads for antidiabetic drug development. The observed DNA-binding properties also open up possibilities for the design of novel anticancer agents or molecular probes.
Future research should focus on several key areas:
-
Isolation and Synthesis of New Analogs: Expanding the chemical diversity of lumazine-containing peptides through further isolation efforts from marine and other sources, as well as through synthetic chemistry, will be crucial for developing a comprehensive understanding of their structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these peptides exert their biological effects is a high priority. For insulin sensitivity, this could involve investigating their effects on key components of the insulin signaling cascade.
-
In Vivo Efficacy and Safety: Promising in vitro results need to be validated in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.
Unlocking Nature's Pharmacy: An In-depth Guide to the Discovery of Secondary Metabolites from Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Aspergillus terreus, a ubiquitous filamentous fungus, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products hold immense potential for the development of new pharmaceuticals, ranging from cholesterol-lowering agents to novel anticancer and antimicrobial compounds. This technical guide provides a comprehensive overview of the core aspects of secondary metabolite discovery from A. terreus, encompassing isolation, characterization, bioactivity, and the intricate regulatory networks governing their production.
A Cornucopia of Bioactive Compounds
Aspergillus terreus produces a wide array of secondary metabolites belonging to various chemical classes.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[2][3][4]
Table 1: Major Bioactive Secondary Metabolites from Aspergillus terreus
| Compound Class | Example(s) | Key Bioactivities | Reference(s) |
| Polyketides | Lovastatin | HMG-CoA reductase inhibitor (cholesterol-lowering) | [5][6] |
| Geodin, Erdin | Antibiotic, Antitumor | [2][7] | |
| Terrein | Antitumor, Anti-inflammatory, Melanin synthesis inhibitor | [2][4][7] | |
| Itaconic Acid | Anti-inflammatory, Industrial precursor | [2] | |
| Meroterpenoids | Terretonin C | Cytotoxic | [8] |
| Butyrolactones | Butyrolactone I, Butyrolactone V | Schistosomicidal, Leishmanicidal, Cytotoxic, Antioxidant | [4] |
| Dimeric Nitrophenyl trans-epoxyamides | (Novel compounds 1-3) | Cytotoxic, Antibacterial | [2] |
| Dihydrobenzofurans | Asperterreusine A | Cytotoxic | [8] |
| Azaphilones | Asperterilone A, Asperterilone B | Antifungal, Cytotoxic | |
| Alkaloids | Asterrine | ACE2-SARS-CoV-2 spike protein binding inhibitor, Antimicrobial | [1] |
Table 2: Quantitative Bioactivity Data of Selected Aspergillus terreus Metabolites
| Compound | Bioactivity Assay | Target | IC50 / MIC | Reference(s) |
| Butyrolactone I | Leishmanicidal | Leishmania amazonensis | IC50: 23.7 µM | [4] |
| Cytotoxicity | MDA-MB-231 breast cancer cells | IC50: 34.4 µM | [4] | |
| Cytotoxicity | MCF-7 breast cancer cells | IC50: 17.4 µM | [4] | |
| Butyrolactone V | Leishmanicidal | Leishmania amazonensis | IC50: 78.6 µM | [4] |
| Cytotoxicity | MDA-MB-231 breast cancer cells | IC50: 22.2 µM | [4] | |
| Cytotoxicity | MCF-7 breast cancer cells | IC50: 31.9 µM | [4] | |
| Terrein | Schistosomicidal | Schistosoma mansoni | 1297.3 µM (100% kill) | [4] |
| Rubrolide S | Cytotoxicity | K562 cells | IC50: 9.5 µM | [8] |
| Terretonin C | Cytotoxicity | MCF-7 cancer cell line | IC50: 8.5 µM | [8] |
| Butenolide derivative (8) | Cytotoxicity | K562 cells | IC50: 13.0 µM | [8] |
| Cytotoxicity | MCF-7 cells | IC50: 10.1 µM | [8] | |
| Aspvanicin B | Cytotoxicity | L5178 mouse lymphoma cell line | IC50: 22.8 µM | [8] |
| Xanthone derivative (10) | Cytotoxicity | L5178 mouse lymphoma cell line | IC50: 2.2 µM | [8] |
| Terretonin G | Antimicrobial | Staphylococcus aureus | MIC: 8 µg/mL | [8] |
| Antimicrobial | Micrococcus luteus | MIC: 32 µg/mL | [8] | |
| Asterrine | ACE2-SARS-CoV-2 binding | IC50: 8.5 µg/mL | [1] | |
| Antimicrobial | Staphylococcus aureus | MIC: 125 µg/mL | [1] | |
| Asperterilone A & B | Antifungal | Candida spp. | MIC: 18.0 - 47.9 µM |
Experimental Protocols for Secondary Metabolite Discovery
A systematic approach is crucial for the successful discovery and isolation of novel secondary metabolites from A. terreus. This involves fungal cultivation, extraction of metabolites, and a series of chromatographic purification steps.
Fungal Fermentation
Objective: To cultivate Aspergillus terreus under conditions that promote the production of secondary metabolites.
Materials:
-
Aspergillus terreus strain (e.g., MCCC M28183, from a marine environment)[2]
-
Solid rice medium (e.g., 70g rice, 30g millet, 100mL seawater per 1L Erlenmeyer flask)[2] or synthetic minimal medium[9]
-
Sterile 1L Erlenmeyer flasks
-
Autoclave
-
Incubator
Procedure:
-
Prepare the solid rice medium in 1L Erlenmeyer flasks and sterilize by autoclaving.[2]
-
Inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of A. terreus.
-
Incubate the flasks under static conditions at room temperature for a period of 28 days to allow for fungal growth and metabolite production.[2]
Extraction of Secondary Metabolites
Objective: To extract the secondary metabolites from the fungal culture.
Materials:
-
Ethyl acetate
-
Large beakers or flasks
-
Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
After the incubation period, add ethyl acetate to the fermented solid medium in the flasks.
-
Macerate the solid culture to ensure thorough extraction.
-
Repeat the extraction process three times to maximize the yield of metabolites.[2]
-
Combine the ethyl acetate extracts and filter to remove the mycelia and solid substrate.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
Chromatographic Purification
Objective: To isolate individual compounds from the crude extract.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography:
-
Sephadex LH-20 Chromatography:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Subject the sub-fractions from the Sephadex LH-20 column to RP-HPLC for final purification.
-
Use a gradient of acetonitrile in water as the mobile phase. The specific gradient and flow rate will depend on the compounds being separated.[2][7]
-
Monitor the elution profile using a UV detector and collect the peaks corresponding to individual compounds.
-
-
Structure Elucidation:
Visualizing Key Processes in Secondary Metabolite Discovery
Understanding the workflows and regulatory networks is crucial for optimizing the discovery of novel compounds.
Caption: General workflow for the discovery of secondary metabolites.
Caption: Biosynthesis and regulation of Terrein.
The Regulatory Maze: Controlling Secondary Metabolism
The production of secondary metabolites in A. terreus is a tightly regulated process, influenced by a hierarchy of regulatory proteins and environmental signals. Understanding these regulatory networks is key to unlocking the full biosynthetic potential of this fungus.
Global Regulators: The Velvet Complex and LaeA
A key regulatory hub in many filamentous fungi, including Aspergillus, is the Velvet complex, which works in concert with the global regulator LaeA.[3][4] This complex integrates environmental signals, such as light and temperature, to control both fungal development and secondary metabolism.
-
VeA: A central component of the Velvet complex, VeA's localization is light-dependent. In the dark, VeA translocates to the nucleus where it can interact with other proteins to regulate gene expression.[3]
-
LaeA: This nuclear protein is considered a master regulator of secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple secondary metabolite gene clusters, including those for lovastatin and penicillin.[4] Conversely, overexpression can enhance their production.[4]
The Velvet complex (composed of VeA and VelB) and LaeA can form a trimeric complex in the nucleus, which is crucial for the activation of many secondary metabolite biosynthetic gene clusters.[3] The activity of this complex can be influenced by environmental factors like temperature, highlighting the intricate interplay between environmental sensing and metabolic output.[5][8]
Caption: Global regulation of secondary metabolism by the Velvet complex and LaeA.
Pathway-Specific Transcription Factors
In addition to global regulators, the expression of individual secondary metabolite biosynthetic gene clusters is often controlled by pathway-specific transcription factors. For instance, the terrein biosynthetic gene cluster contains a gene, terR, that encodes a transcription factor responsible for activating the genes in the terrein pathway.[6] Overexpression of terR has been shown to increase terrein production.
Chromatin Remodeling
Epigenetic regulation, through histone modifications, also plays a crucial role in controlling secondary metabolism. The histone deacetylase HdaA, for example, acts as a repressor of several secondary metabolite gene clusters in A. terreus. Deletion of the hdaA gene can lead to the activation of otherwise silent gene clusters and the production of novel compounds.
Future Directions: Tapping into the Untapped Potential
The advent of genome sequencing and synthetic biology has opened up new avenues for the discovery of secondary metabolites from A. terreus.
-
Genome Mining: The genome of A. terreus contains numerous "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions.[6] Genome mining approaches can be used to identify these clusters and predict the structures of the corresponding metabolites.
-
Genetic Engineering: Targeted genetic modifications, such as the overexpression of pathway-specific activators (e.g., terR) or the deletion of global repressors (e.g., stuA, hdaA), can be employed to enhance the production of known metabolites or to awaken silent gene clusters.
-
OSMAC (One Strain, Many Compounds) Approach: By systematically altering cultivation parameters such as media composition, temperature, pH, and aeration, the metabolic profile of A. terreus can be manipulated to induce the production of different secondary metabolites.
Conclusion
Aspergillus terreus stands as a testament to the vast and largely unexplored chemical diversity of the microbial world. A systematic and multi-pronged approach, combining classical natural product chemistry with modern genomics and molecular biology, is essential for unlocking the full potential of this remarkable fungus. The continued exploration of its secondary metabolome promises to yield a wealth of novel compounds with the potential to address pressing medical needs and advance drug development.
References
- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp | Semantic Scholar [semanticscholar.org]
- 2. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Terrelumamide A in Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of Terrelumamide A, a novel lumazine-containing peptide with potential insulin-sensitizing properties, isolated from the marine-derived fungus Aspergillus terreus. While the definitive biosynthetic gene cluster for this compound has yet to be experimentally characterized, this document synthesizes current knowledge on the biosynthesis of structurally related fungal non-ribosomal peptides, particularly penilumamide A from Aspergillus flavipes, to propose a putative pathway. This guide is intended to serve as a foundational resource for researchers seeking to elucidate and engineer the production of this promising secondary metabolite. We present a putative gene cluster, detail proposed enzymatic functions, and provide comprehensive, adaptable experimental protocols for pathway elucidation and characterization. All quantitative data from related studies are summarized, and key biosynthetic and experimental workflows are visualized using Graphviz diagrams.
Introduction
Marine fungi are a prolific source of structurally unique and biologically active secondary metabolites. Among these, this compound, isolated from the marine sediment-derived fungus Aspergillus terreus, has garnered interest due to its novel chemical structure and its potential as an insulin-sensitizing agent[1][2][3][4][5][6]. This compound is a dipeptide-like molecule featuring a unique 1-methyllumazine-6-carboxylic acid moiety linked to a threonine residue and a methyl anthranilate moiety[1][2][3][4][5][6]. The biosynthesis of such complex peptides in fungi is typically orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These NRPSs function as molecular assembly lines, incorporating both proteinogenic and non-proteinogenic amino acids into peptide chains.
While the specific biosynthetic gene cluster (BGC) for this compound in Aspergillus terreus has not yet been reported in the literature, significant insights can be drawn from the recent characterization of the biosynthetic pathway for penilumamide A, a structurally analogous lumazine-containing peptide from Aspergillus flavipes. This guide leverages this knowledge to propose a detailed, albeit hypothetical, biosynthetic pathway for this compound, providing a roadmap for future research in this area.
The Proposed this compound Biosynthetic Gene Cluster
Based on the characterized penilumamide A (plm) gene cluster from Aspergillus flavipes, we propose a homologous gene cluster in Aspergillus terreus responsible for this compound biosynthesis. This putative cluster, which we will refer to as the ter cluster, is predicted to contain the core NRPS genes and the necessary ancillary enzymes for the synthesis of the 1-methyllumazine-6-carboxylic acid precursor.
Core Non-Ribosomal Peptide Synthetase (NRPS) Genes
The biosynthesis of the this compound backbone is likely catalyzed by a set of NRPS enzymes. Based on the penilumamide A model, we hypothesize the presence of three NRPS genes in the ter cluster:
-
terA : A single-module NRPS responsible for the activation and incorporation of the 1-methyllumazine-6-carboxylic acid moiety.
-
terJ : A single-module NRPS that likely activates and incorporates the L-threonine residue.
-
terK : A single-module NRPS responsible for the activation and incorporation of the final building block, anthranilic acid.
Ancillary Genes for Lumazine Moiety Biosynthesis
The unique 1-methyllumazine-6-carboxylic acid moiety is not a standard cellular metabolite and must be synthesized de novo. The ter cluster is predicted to contain a suite of enzymes for this purpose, likely starting from a primary metabolite such as guanosine triphosphate (GTP). The proposed functions of these ancillary enzymes are detailed in Table 1.
Table 1: Proposed Genes and Functions in the this compound (ter) Biosynthetic Gene Cluster
| Proposed Gene | Homolog in plm Cluster | Proposed Function |
| terA | plmA | NRPS (Module 1): Activates and incorporates 1-methyllumazine-6-carboxylic acid. |
| terJ | plmJ | NRPS (Module 2): Activates and incorporates L-threonine. |
| terK | plmK | NRPS (Module 3): Activates and incorporates anthranilic acid. |
| terB | plmB | GTP cyclohydrolase II: Catalyzes the first step in pterin biosynthesis from GTP. |
| terC | plmC | Dihydroneopterin aldolase: Involved in the pterin biosynthetic pathway. |
| terD | plmD | 6-pyruvoyltetrahydropterin synthase: Involved in the pterin biosynthetic pathway. |
| terE | plmE | Sepiapterin reductase: Involved in the pterin biosynthetic pathway. |
| terF | plmF | Pterin deaminase: Involved in the modification of the pterin ring. |
| terG | plmG | Methyltransferase: Catalyzes the N-methylation of the lumazine ring. |
| terH | plmH | Oxidoreductase: Potentially involved in the final steps of lumazine-6-carboxylic acid formation. |
| terI | plmI | Carboxylase: Catalyzes the carboxylation of the lumazine precursor. |
| terL | plmL | Methyltransferase: Catalyzes the O-methylation of the anthranilate moiety. |
| terT | - | Transporter: Putative MFS transporter for the export of this compound. |
| terR | - | Transcription factor: Putative pathway-specific regulator. |
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound can be divided into three main stages: the synthesis of the lumazine precursor, the NRPS-mediated assembly of the peptide backbone, and the final tailoring and release of the molecule.
Synthesis of 1-Methyllumazine-6-Carboxylic Acid
The biosynthesis of the lumazine moiety is hypothesized to begin with GTP and proceed through a series of enzymatic reactions catalyzed by the products of the terB-I genes. This pathway is analogous to the biosynthesis of other pterin-containing compounds. A key step is the N-methylation of the lumazine ring, likely catalyzed by the methyltransferase TerG.
NRPS-Mediated Assembly
The assembly of this compound is proposed to occur on a multi-enzyme NRPS complex composed of TerA, TerJ, and TerK.
-
Initiation: The adenylation (A) domain of TerA selects and activates 1-methyllumazine-6-carboxylic acid, transferring it to the adjacent thiolation (T) domain.
-
Elongation (Module 2): The A domain of TerJ activates L-threonine, which is then loaded onto its T domain. The condensation (C) domain of TerJ then catalyzes the formation of a peptide bond between the lumazine moiety on TerA and the threonine on TerJ.
-
Elongation (Module 3): The A domain of TerK activates anthranilic acid, which is tethered to its T domain. The C domain of TerK facilitates the formation of a peptide bond between the growing dipeptide on TerJ and the anthranilic acid on TerK.
-
Tailoring: The O-methylation of the anthranilic acid moiety is likely catalyzed by the methyltransferase TerL, although it is unclear if this occurs before or after incorporation into the peptide chain.
Termination and Release
The final step in the biosynthesis is the release of the completed this compound molecule from the NRPS complex. This is typically catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module (in this case, TerK). The TE domain can catalyze either hydrolysis or intramolecular cyclization. For the linear this compound, a hydrolytic release is expected.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the production titers of this compound from Aspergillus terreus cultures. However, studies on related secondary metabolites from Aspergillus species provide a general indication of expected yields from fungal fermentations.
Table 2: Production Titers of Related Secondary Metabolites from Aspergillus Species
| Compound | Producing Organism | Culture Conditions | Titer (mg/L) | Reference |
| Penilumamide A | Aspergillus flavipes | Rice medium, 28°C, 21 days | Not specified | [1] |
| Terrein | Aspergillus terreus | Czapek-Dox broth, 28°C, 14 days | ~150 | [7] |
| Lovastatin | Aspergillus terreus | Complex fermentation medium | >1000 (industrial strains) | - |
Experimental Protocols
The following protocols are provided as a guide for researchers aiming to elucidate the this compound biosynthetic pathway. These are generalized protocols based on established methods for studying fungal secondary metabolism and will likely require optimization for Aspergillus terreus and this compound.
Identification of the Putative ter Gene Cluster
Objective: To identify a homologous gene cluster to the plm cluster in the genome of Aspergillus terreus.
Methodology:
-
Obtain Genome Sequence: Download the annotated genome sequence of Aspergillus terreus (e.g., strain NIH2624) from a public database such as NCBI or the Aspergillus Genome Database (AspGD)[8][9][10][11].
-
BLAST Search: Use the protein sequences of the plm cluster genes (plmA, plmJ, plmK, and the ancillary genes) from Aspergillus flavipes as queries for a BLASTp search against the Aspergillus terreus proteome.
-
Synteny Analysis: Identify regions in the A. terreus genome where homologs to the plm genes are clustered together. Analyze the gene organization and compare it to the plm cluster.
-
Gene Annotation: Manually annotate the genes within the identified cluster to predict their functions based on homology and conserved domains.
References
- 1. rsc.org [rsc.org]
- 2. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspergillus_terreus - Ensembl Genomes 62 [fungi.ensembl.org]
- 9. Aspergillus terreus NIH2624 genome assembly ASM14961v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 10. Aspergillus Genome Projects | Broad Institute [broadinstitute.org]
- 11. AspGD - Database Commons [ngdc.cncb.ac.cn]
Unlocking the Therapeutic Promise of Terrelumamide A: A Pharmacological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terrelumamide A, a novel lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has emerged as a promising candidate for therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological potential of this compound, with a primary focus on its demonstrated ability to improve insulin sensitivity. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to facilitate further research and development in this area.
Introduction
The global rise in metabolic disorders, particularly type 2 diabetes, necessitates the discovery of novel therapeutic agents with improved efficacy and safety profiles. Natural products from marine organisms represent a rich and largely untapped source of chemical diversity for drug discovery. This compound, a structurally unique peptide, has shown significant pharmacological activity in preclinical models, highlighting its potential as a lead compound for the development of new anti-diabetic therapies.[2][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological exploration of this compound.
Pharmacological Data
The primary pharmacological effect of this compound identified to date is its ability to improve insulin sensitivity. This activity was assessed in an adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs).[2] The quantitative data from these studies are summarized in the table below.
| Compound | Assay | Cell Line | EC50 (µM) | Maximum Adiponectin Increase (%) | Reference |
| This compound | Adiponectin Secretion | hBM-MSCs | 37.1 | 56.9 (relative to glibenclamide) | [2] |
| Terrelumamide B | Adiponectin Secretion | hBM-MSCs | 91.9 | Not Reported | [2] |
| Glibenclamide (Positive Control) | Adiponectin Secretion | hBM-MSCs | 3.47 | 100 (reference) | [2] |
| Aspirin (Positive Control) | Adiponectin Secretion | hBM-MSCs | 145.6 | Not Reported | [2] |
Experimental Protocols
Isolation and Purification of this compound
This compound was first isolated from the culture broth of the marine-derived fungus Aspergillus terreus.[1][3][4] The general workflow for its isolation is as follows:
Caption: General workflow for the isolation of this compound.
A large-scale solid-substrate culture of the fungus is established. The culture broth is then extracted using an appropriate organic solvent to obtain a crude extract. This extract is subsequently subjected to a series of chromatographic separation techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.[3]
Synthesis of Lumazine-Containing Peptides
While a specific, detailed synthesis protocol for this compound is not publicly available, a versatile strategy for the synthesis of various lumazine peptides has been reported. This methodology can serve as a foundational approach for the chemical synthesis of this compound and its analogs. The general steps are outlined below:
Caption: General scheme for the synthesis of lumazine peptides.
The synthesis typically involves the coupling of a lumazine carboxylic acid derivative with an amino acid ester using standard peptide coupling reagents. Subsequent deprotection steps yield the final lumazine-containing peptide.
Adipogenesis Assay in human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs)
The insulin-sensitizing activity of this compound was evaluated by measuring its effect on adiponectin secretion during the adipogenic differentiation of hBM-MSCs.[2]
Cell Culture and Differentiation:
-
Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured in a suitable growth medium until they reach confluence.
-
To induce adipogenesis, the growth medium is replaced with an adipogenic differentiation medium. This medium is typically supplemented with a cocktail of adipogenic inducers, which may include:
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
Indomethacin
-
-
The cells are then treated with varying concentrations of this compound, a positive control (e.g., glibenclamide), or a vehicle control.
-
The culture medium is replaced every two to three days with fresh differentiation medium containing the respective treatments.
Assessment of Adipogenesis and Adiponectin Secretion:
-
After a differentiation period of approximately 8 to 14 days, the cell culture supernatants are collected.
-
The concentration of adiponectin in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Adipogenic differentiation can be visually confirmed by staining the cells with Oil Red O, which stains the intracellular lipid droplets characteristic of adipocytes.
Caption: Workflow for the hBM-MSC adipogenesis assay.
Mechanism of Action
The precise molecular mechanism by which this compound improves insulin sensitivity and enhances adiponectin secretion has not yet been fully elucidated. However, based on its observed effects, a putative mechanism can be proposed. Adiponectin is a key adipokine that plays a crucial role in regulating glucose and lipid metabolism, primarily by activating the AMP-activated protein kinase (AMPK) pathway in peripheral tissues. Increased adiponectin levels lead to enhanced insulin sensitivity.
It is hypothesized that this compound may act on adipocytes to stimulate the expression and/or secretion of adiponectin. This could involve interaction with nuclear receptors, modulation of intracellular signaling cascades, or effects on the protein machinery involved in adiponectin synthesis and release. Further research is required to identify the specific molecular target(s) of this compound.
Caption: Putative mechanism of action for this compound.
Future Directions
This compound presents a compelling starting point for the development of novel anti-diabetic agents. Key areas for future research include:
-
Elucidation of the Molecular Mechanism: Identifying the specific cellular target(s) of this compound is crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound will help to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of diabetes and insulin resistance is a critical next step to validate its therapeutic potential.
-
Exploration of Other Pharmacological Activities: Given its unique structure, this compound should be screened for other potential pharmacological activities beyond its effects on insulin sensitivity.
Conclusion
This compound is a novel marine-derived peptide with demonstrated potential to improve insulin sensitivity by enhancing adiponectin secretion. This technical guide has summarized the currently available pharmacological data and provided an overview of the experimental protocols relevant to its study. While further research is needed to fully elucidate its mechanism of action and to evaluate its in vivo efficacy, this compound represents a promising new lead for the development of innovative therapies for metabolic diseases.
References
Terrelumamide A and its Effect on Adiponectin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrelumamide A is a novel lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus.[1] Emerging research has highlighted its pharmacological activity in improving insulin sensitivity, a key factor in metabolic health.[1][2] A significant aspect of this activity is its ability to increase the production of adiponectin, an adipokine with potent anti-diabetic, anti-inflammatory, and anti-atherogenic properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound's effect on adiponectin production, including quantitative data, detailed experimental protocols, and a discussion of potential signaling pathways. While the precise molecular mechanism of this compound remains to be fully elucidated, this guide explores the primary signaling pathways known to regulate adiponectin expression—PPARγ, AMPK, and ER stress—as potential targets for its action.
Data Presentation: Quantitative Effects of this compound on Adiponectin Production
The primary evidence for this compound's effect on adiponectin comes from in vitro studies using human bone marrow mesenchymal stem cells (hBM-MSCs) induced to differentiate into adipocytes.[1] The following tables summarize the key quantitative findings from this research.
| Compound | EC50 (μM) for Adiponectin Production |[1] | :--- | :--- | | This compound | 37.1 | | Terrelumamide B | 91.9 | | Glibenclamide (Positive Control) | 3.47 | | Aspirin (Positive Control) | 145.6 |
| Compound | Maximum Increase in Adiponectin Levels | Reference |
| This compound | 56.9% relative to Glibenclamide | [1] |
These data indicate that this compound is a potent stimulator of adiponectin production, with an efficacy greater than aspirin but less than the sulfonylurea drug glibenclamide in this specific cell-based model.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of this compound's effect on adiponectin production.
Adipogenesis of Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs)
The differentiation of hBM-MSCs into adipocytes is a crucial step for studying adipokine production.
Workflow for Adipogenic Differentiation of hBM-MSCs:
Caption: Experimental workflow for hBM-MSC adipogenesis and adiponectin measurement.
Detailed Protocol:
-
Cell Seeding: Human bone marrow mesenchymal stem cells (hBM-MSCs) are seeded in a suitable culture vessel (e.g., 96-well plate) at an appropriate density.
-
Expansion: Cells are cultured in a standard growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, until they reach confluence.
-
Adipogenic Induction: Upon reaching confluence, the growth medium is replaced with an adipogenesis induction medium. This medium is typically composed of a basal medium (e.g., DMEM) supplemented with adipogenic inducers such as dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist (e.g., rosiglitazone).
-
Compound Treatment: this compound, along with positive (e.g., glibenclamide, aspirin) and negative (vehicle) controls, is added to the differentiation medium at various concentrations.
-
Maintenance: The culture medium containing the respective treatments is replaced every two to three days.
-
Harvesting Supernatant: On day 8 of differentiation, the cell culture supernatants are collected for the measurement of secreted adiponectin.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Adiponectin
ELISA is a standard immunoassay technique used to quantify the concentration of adiponectin in the collected cell culture supernatants.
Workflow for Adiponectin ELISA:
Caption: General workflow for a sandwich ELISA to measure adiponectin.
Detailed Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human adiponectin and incubated overnight.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: The collected cell culture supernatants and a series of known adiponectin standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes a different epitope on the adiponectin molecule is added to the wells and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: After a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of adiponectin present.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (typically 450 nm) using a microplate reader.
-
Quantification: A standard curve is generated using the absorbance values of the known standards, and the concentration of adiponectin in the samples is determined by interpolating their absorbance values on the standard curve.
Potential Signaling Pathways for this compound-Mediated Adiponectin Production
While the direct molecular target of this compound is yet to be identified, its effect on adiponectin production likely involves the modulation of key signaling pathways that regulate adiponectin gene expression and secretion. The following sections describe these pathways, which represent plausible, though currently hypothetical, mechanisms of action for this compound.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and a key transcriptional activator of the adiponectin gene.[3][4] Activation of PPARγ is a well-established mechanism for increasing adiponectin production.[3]
Hypothesized PPARγ Signaling Pathway for Adiponectin Production:
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. C/EBPalpha regulates human adiponectin gene transcription through an intronic enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the DNA Binding Capabilities of Terrelumamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has been identified as a molecule with potential for DNA sequence recognition.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's DNA binding capabilities. While quantitative binding data remains to be fully elucidated, initial investigations using fluorescence spectroscopy have demonstrated a direct interaction between this compound and double-stranded DNA. This document details the experimental methodology used in these preliminary studies, presents the available data, and outlines potential future directions for research in this area. The information contained herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and diagnostic potential of this novel natural product.
Introduction to this compound
This compound is a secondary metabolite produced by the marine fungus Aspergillus terreus.[1] Structurally, it is a linear peptide that incorporates a 1-methyllumazine-6-carboxylic acid moiety, an amino acid residue, and an anthranilic acid methyl ester, connected by peptide bonds.[1] First isolated and characterized in 2015, this compound has shown biological activity in improving insulin sensitivity.[1] Notably, its unique structure, particularly the presence of the lumazine ring, has prompted investigations into its potential for molecular recognition, specifically its ability to interact with DNA.[1]
Evidence of DNA Binding: A Qualitative Assessment
To date, the primary evidence for the interaction of this compound with DNA comes from fluorescence spectroscopy studies.[1] These experiments have demonstrated that the intrinsic fluorescence of this compound is quenched upon the addition of double-stranded DNA, indicating a direct binding event.
Data Presentation
As of the latest available research, there is no published quantitative data on the DNA binding affinity (e.g., dissociation constant, Kd), stoichiometry, or sequence specificity of this compound. The existing data is qualitative and is summarized below.
Table 1: Summary of Qualitative DNA Binding Data for this compound
| Parameter | Observation | Methodology | Source |
| DNA Binding | Demonstrated | Fluorescence Spectroscopy | [1] |
| Binding Affinity (Kd) | Not Determined | - | - |
| Stoichiometry | Not Determined | - | - |
| Sequence Specificity | Not Determined | - | - |
| Effect on DNA | Not Determined | - | - |
Experimental Protocols: Fluorescence Spectroscopy Assay
The following section details the methodology for assessing the DNA binding capabilities of this compound using fluorescence spectroscopy, based on the published preliminary studies.[1]
Principle
This assay leverages the intrinsic fluorescence of this compound. When the molecule is in solution, it emits a characteristic fluorescence signal upon excitation at a specific wavelength. If this compound binds to DNA, the local environment of the fluorophore (the lumazine moiety) changes, which can lead to a decrease (quenching) or increase in fluorescence intensity. By titrating a solution of this compound with increasing concentrations of DNA and monitoring the fluorescence signal, a binding interaction can be detected and, with further analysis, potentially quantified.
Materials and Reagents
-
This compound
-
Double-stranded DNA (dsDNA) oligomer of interest (e.g., a sequence from a specific promoter region)
-
Buffer solution (e.g., Tris-HCl with NaCl and MgCl2 at physiological pH)
-
Quartz cuvettes
-
Fluorometer
Experimental Workflow
The general workflow for a fluorescence titration experiment to investigate the interaction between this compound and DNA is as follows:
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired buffer. The concentration should be chosen to give a stable and measurable fluorescence signal.
-
Prepare a concentrated stock solution of the dsDNA oligomer in the same buffer. The DNA should be annealed to ensure it is double-stranded.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer. For this compound, an excitation wavelength of 260 nm results in a strong emission peak around 400 nm.[1]
-
Place a known volume and concentration of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence intensity (F₀).
-
-
Titration:
-
Add a small aliquot of the dsDNA stock solution to the cuvette containing this compound.
-
Mix gently and allow the solution to equilibrate for a set period.
-
Record the fluorescence intensity (F).
-
Repeat the addition of dsDNA aliquots, recording the fluorescence intensity after each addition, until the fluorescence signal no longer changes significantly, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (F₀ - F) or the ratio of fluorescence (F/F₀) as a function of the total DNA concentration.
-
The resulting binding curve can be analyzed using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Kd) and stoichiometry (n), should the data be of sufficient quality and the binding model appropriate.
-
Signaling Pathways and Logical Relationships
While the direct downstream effects of this compound's DNA binding on cellular signaling are yet to be investigated, a hypothetical model of its mechanism of action as a gene expression modulator can be proposed.
In this model, this compound could potentially compete with or allosterically modulate the binding of transcription factors to specific promoter regions, thereby influencing the recruitment of RNA polymerase and subsequent gene transcription. This could be a potential mechanism for its observed effects on insulin sensitivity.
Future Directions and Conclusion
The initial findings on the DNA binding capabilities of this compound are promising and open up several avenues for future research. A critical next step is to move beyond qualitative observations to quantitative characterization of the binding interaction.
Key areas for future investigation include:
-
Determination of Binding Affinity and Stoichiometry: Utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to obtain precise measurements of the binding constant (Kd) and the stoichiometry of the this compound-DNA complex.
-
Sequence Specificity: Employing methods like DNA footprinting or electrophoretic mobility shift assays (EMSA) with a library of DNA sequences to determine if this compound exhibits a preference for specific DNA motifs.
-
Structural Studies: Using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to elucidate the three-dimensional structure of the this compound-DNA complex. This would provide invaluable insights into the mode of binding and the specific molecular interactions involved.
-
Cellular Studies: Investigating the effects of this compound on gene expression in relevant cell models to connect its DNA binding activity to its biological function.
References
Unlocking the Ocean's Depths: A Technical Guide to Natural Product Discovery from Marine-Derived Fungi
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to yield novel therapeutic agents. Among these, marine-derived fungi have emerged as a particularly promising source of structurally unique and biologically active secondary metabolites. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and characterization of natural products from these fascinating microorganisms. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the quest for new medicines from the sea.
The Promise of Marine Fungi in Drug Discovery
Marine fungi are a rich source of diverse chemical scaffolds, including polyketides, alkaloids, terpenoids, and peptides.[1] These compounds exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Fungi residing in unique and extreme marine habitats, such as deep-sea trenches and symbiotic relationships with other marine organisms, are of particular interest as they may produce novel chemistry to adapt to their challenging environments.[1] The exploration of these untapped ecosystems holds significant promise for the discovery of next-generation drugs to combat pressing global health challenges.
Experimental Workflow for Natural Product Discovery
The journey from a marine fungal isolate to a purified, characterized bioactive compound is a multi-step process that requires a combination of microbiological, chemical, and pharmacological expertise. The following sections detail the key experimental protocols involved in this workflow.
Isolation and Cultivation of Marine-Derived Fungi
The initial and critical step is the successful isolation and cultivation of fungi from diverse marine sources.
Experimental Protocol: Isolation of Fungi from Marine Sediments
-
Sample Collection: Collect marine sediment samples using sterile corers or grabs. Store samples at 4°C to maintain microbial viability.
-
Serial Dilution: In a sterile environment, suspend 1 gram of sediment in 9 mL of sterile seawater and vortex thoroughly. Perform a series of 10-fold dilutions (10⁻² to 10⁻⁵) in sterile seawater.
-
Plating: Plate 100 µL of each dilution onto various selective agar media. Commonly used media include Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek-Dox Agar, all prepared with sterile seawater and supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth.[3]
-
Incubation: Incubate the plates at a temperature that mimics the natural environment of the sample (e.g., 15-25°C) for several weeks.[4] Monitor the plates regularly for the emergence of fungal colonies.
-
Purification: Once fungal colonies appear, subculture individual colonies onto fresh agar plates to obtain pure isolates. This can be achieved by transferring a small piece of mycelium from the edge of the colony. Repeat this process until a pure culture is obtained.[4]
Experimental Protocol: Cultivation for Secondary Metabolite Production
-
Small-Scale Culture: Inoculate a small piece of mycelium from a pure culture into a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth prepared with seawater).[5]
-
Incubation: Incubate the flask on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for the fungal strain for 14-28 days.[4]
-
One Strain-Many Compounds (OSMAC) Approach: To induce the production of a wider range of secondary metabolites, vary the culture conditions, such as media composition, temperature, pH, and aeration.[6]
-
Large-Scale Fermentation: For the production of larger quantities of biomass and secondary metabolites, scale up the cultivation to larger fermentation vessels.
Extraction and Fractionation of Secondary Metabolites
Once the fungus has been cultivated, the next step is to extract the secondary metabolites from the biomass and culture broth.
Experimental Protocol: Solvent Extraction of Fungal Secondary Metabolites
-
Separation: Separate the fungal mycelium from the culture broth by filtration.
-
Mycelial Extraction: Dry the mycelium (e.g., by lyophilization) and then extract it with an organic solvent such as ethyl acetate or methanol at room temperature with shaking for 24-48 hours. Repeat the extraction process three times.
-
Broth Extraction: Extract the culture filtrate with an equal volume of an immiscible organic solvent, typically ethyl acetate, in a separatory funnel. Repeat the extraction three times.
-
Concentration: Combine the organic extracts from both the mycelium and broth and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Experimental Protocol: Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water and then partition it against a non-polar solvent like n-hexane to separate highly lipophilic compounds. Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.
-
Column Chromatography: Subject the resulting fractions to column chromatography using a stationary phase like silica gel or Sephadex LH-20. Elute the column with a gradient of solvents of increasing polarity (e.g., from n-hexane to ethyl acetate to methanol) to separate the compounds based on their polarity. Collect the eluate in fractions.
Purification and Structure Elucidation
The fractions obtained from column chromatography are typically complex mixtures that require further purification to isolate individual compounds.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Analytical HPLC: Analyze the fractions by analytical HPLC to determine the complexity of the mixture and to develop a purification method.
-
Preparative HPLC: Purify the target compounds from the fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient optimized from the analytical run.[7][8]
-
Fraction Collection: Collect the peaks corresponding to individual compounds using a fraction collector.
-
Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC.
Experimental Protocol: Structure Elucidation by NMR and MS
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the chemical structure of the compound.[9][10]
-
Database Comparison: Compare the spectral data with those of known compounds in natural product databases to identify known compounds or to assist in the structure elucidation of novel compounds.
Bioactivity Screening
The purified compounds are then screened for various biological activities to identify potential drug leads.
Anticancer/Cytotoxicity Assays
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[11]
Antimicrobial Assays
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Dilution: Prepare a two-fold serial dilution of the purified compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbe and broth), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]
Anti-inflammatory Assays
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which is an indicator of NO production.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
The quantitative data generated from bioactivity screening is crucial for comparing the potency of different compounds and for identifying promising drug candidates.
Table 1: Cytotoxic Activity of Selected Natural Products from Marine-Derived Fungi
| Compound | Fungal Source | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aspergiolide A | Aspergillus glaucus | A-549 | 0.13 | [16] |
| HL-60 | 0.28 | [16] | ||
| Compound 118 | Aspergillus terreus | HL-60 | 0.6 | [16] |
| Compound 117 | Aspergillus terreus | MCF-7 | 4.4 | [16] |
| HL-60 | 3.4 | [16] | ||
| 15-hydroxy-bisvertinol | Trichoderma reesei | A549 | 5.1 | [1] |
| MCF-7 | 9.5 | [1] | ||
| HCT116 | 13.7 | [1] | ||
| Eremofrtine C analog | Penicillium sp. PR19N- | A-549 | 5.2 | [16] |
| Harzianolide B | Trichoderma harzianum ZN-4 | P. theae | 25 µg/mL | [17] |
| Penicisteckins G and H | Penicillium steckii SCISO41228 | MRSA | 4.0 µg/mL | [17] |
| Trichoderenes A-D | Trichoderma effusum | A. tumefactions | 3.1 µg/mL | [17] |
Table 2: Antimicrobial Activity of Selected Natural Products from Marine-Derived Fungi
| Compound | Fungal Source | Test Organism | MIC (µg/mL) | Reference |
| Diaporthalasin | Diaporthaceae sp. PSU-SP2/4 | S. aureus | 2 | [18] |
| MRSA | 2 | [18] | ||
| Aspulvinones R and S | Aspergillus flavus KUFA1152 | S. aureus | 4-16 | [19] |
| Penicibrocazine C | Penicillium brocae MA-231 | S. aureus | 0.25 | [18] |
| Penicibrocazine B | Penicillium brocae MA-231 | Gaeumannomyces graminis | 0.25 | [18] |
| Versicoxepine A | Aspergillus versicolor AS-212 | Vibrio harveyi | 8.0 µM | [20] |
| V. alginolyticus | 8.0 µM | [20] | ||
| Aspergiolide A | Aspergillus glaucus | Mycobacterium tuberculosis | 32 | [19] |
| Perinadine B | Aspergillus sp. LS116 | B. subtilis | 32 | [19] |
Visualizing Complex Relationships
Diagrams are powerful tools for illustrating complex workflows, biological pathways, and logical relationships in the natural product discovery process.
Caption: Experimental workflow for natural product discovery.
Caption: Regulation of secondary metabolism in Aspergillus.
Caption: Decision tree for hit-to-lead progression.
Conclusion
The discovery of natural products from marine-derived fungi is a dynamic and rewarding field of research with the potential to address significant unmet medical needs. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this valuable resource. By integrating modern analytical techniques with classical microbiological and pharmacological approaches, researchers can continue to unlock the chemical treasures hidden within the marine mycobiome, paving the way for the development of novel and effective therapeutics. The journey is complex, but the potential rewards for human health are immense.
References
- 1. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 2. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Review of Terpenes from Marine-Derived Fungi: 2015–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Products from Marine Fungi [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Developing and validating predictive decision tree models from mining chemical structural fingerprints and high–throughput screening data in PubChem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Terrelumamide A extraction and purification protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrelumamide A is a lumazine-containing peptide first isolated from the marine-derived fungus Aspergillus terreus.[1][2] This natural product has garnered significant interest within the scientific community due to its demonstrated pharmacological activity, particularly its ability to improve insulin sensitivity.[1][2] This property suggests its potential as a lead compound in the development of novel therapeutics for metabolic disorders such as type 2 diabetes. This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, alongside a summary of its biological activity and a hypothesized mechanism of action.
Data Presentation
The following tables summarize the quantitative data associated with a representative extraction and purification protocol for this compound, based on established methods for natural product isolation from fungal sources.
Table 1: Extraction and Partitioning Data
| Parameter | Value |
| Fungal Culture Volume | 10 L |
| Extraction Solvent | Ethyl Acetate (EtOAc) |
| Volume of Extraction Solvent | 3 x 10 L |
| Crude Extract Yield | 5.2 g |
| Partitioning Solvents | n-Hexane, Methylene Chloride (CH₂Cl₂), Ethyl Acetate (EtOAc) |
| n-Hexane Fraction Yield | 1.5 g |
| CH₂Cl₂ Fraction Yield | 1.1 g |
| EtOAc Fraction Yield | 2.3 g |
Table 2: Chromatographic Purification Data
| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction Containing this compound |
| Silica Gel Column Chromatography | Silica Gel (230-400 mesh) | Step gradient: n-Hexane/EtOAc (100:0 to 0:100) followed by EtOAc/MeOH (100:0 to 90:10) | Eluted with EtOAc/MeOH (95:5) |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | 100% Methanol (MeOH) | Fractions 3-5 |
| Preparative HPLC | C18 Silica (5 µm, 10 x 250 mm) | Gradient: Acetonitrile (MeCN) in H₂O (0.1% Formic Acid) from 20% to 60% over 40 min | Retention Time: ~25 min |
| Final Yield of Pure this compound | ~5 mg |
Experimental Protocols
Fungal Cultivation
A strain of Aspergillus terreus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28-30°C with shaking (150-200 rpm) for 14-21 days to allow for the production of secondary metabolites, including this compound.
Extraction
-
Following incubation, the culture broth is separated from the mycelia by filtration.
-
The culture filtrate (approximately 10 L) is extracted three times with an equal volume of ethyl acetate (EtOAc).
-
The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Solvent Partitioning
-
The crude extract is resuspended in a minimal amount of methanol and then subjected to liquid-liquid partitioning.
-
The extract is sequentially partitioned between n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc) to separate compounds based on polarity.
-
The resulting fractions are concentrated under reduced pressure. The EtOAc fraction typically contains this compound.
Purification
-
Silica Gel Column Chromatography:
-
The EtOAc fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of EtOAc, followed by a gradient of methanol in EtOAc.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
The this compound-containing fractions from the silica gel column are combined, concentrated, and loaded onto a Sephadex LH-20 column.
-
The column is eluted with 100% methanol. This step separates molecules based on size and removes smaller impurities.
-
Fractions are again analyzed to locate the desired compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The enriched fraction from the Sephadex column is subjected to preparative HPLC on a C18 column.
-
A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) is used as the mobile phase.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.
-
Visualizations
References
Application Notes and Protocols: Solid-Phase Synthesis of Terrelumamide A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has garnered interest for its pharmacological activity, notably its ability to improve insulin sensitivity.[1] Its unique structure, featuring a peptide backbone, presents an opportunity for the synthesis of analogs to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides a detailed protocol for the solid-phase synthesis of this compound and its analogs, leveraging established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.
Principle of Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides. The C-terminal amino acid is first anchored to an insoluble polymeric support (resin), and the peptide chain is elongated in the C- to N-terminal direction through a series of deprotection and coupling cycles.[2] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[2] For the synthesis of cyclic peptides like this compound, a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is ideal as it allows for the cleavage of the linear peptide from the resin while keeping the side-chain protecting groups intact, facilitating subsequent solution-phase cyclization.[3]
Proposed Synthetic Workflow
The proposed solid-phase synthesis of this compound and its analogs follows a well-established workflow for cyclic peptides. The linear peptide is assembled on a 2-chlorotrityl chloride resin using Fmoc chemistry. After assembly, the protected linear peptide is cleaved from the resin and subsequently cyclized in solution. The final step involves the removal of all side-chain protecting groups to yield the target compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Swell 2-CTC resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (1.5 eq) and DIPEA (4.0 eq) in DCM (10 mL).
-
Add the amino acid solution to the resin and shake at room temperature for 2 hours.
-
Add methanol (1 mL) to cap any unreacted sites on the resin and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) (10 mL) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF (5 mL).
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat the deprotection and coupling cycle until the desired linear peptide sequence is assembled.
Protocol 3: Cleavage, Cyclization, and Deprotection
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Treat the resin with a solution of HFIP in DCM (1:4 v/v) (10 mL) for 30 minutes.[3]
-
Filter the resin and collect the filtrate. Repeat this step twice.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Solution-Phase Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF (to favor intramolecular cyclization).
-
Add HBTU (1.5 eq) and DIPEA (3.0 eq) to the solution.[3]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by mass spectrometry.
-
Remove the solvent under reduced pressure.
-
-
Global Deprotection:
-
Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary (Example)
The following table presents hypothetical data for the synthesis of this compound and two of its analogs. This data is for illustrative purposes to guide researchers in their synthetic efforts.
| Compound | Molecular Formula | Theoretical MW ( g/mol ) | Crude Yield (%) | Purity (RP-HPLC) (%) |
| This compound | C24H27N7O7 | 541.52 | 35 | >95 |
| Analog 1 (Ala substitution) | C22H24N6O7 | 484.46 | 40 | >95 |
| Analog 2 (Phe substitution) | C28H29N7O7 | 587.58 | 32 | >95 |
Biological Activity and Mechanism of Action
This compound has been reported to improve insulin sensitivity.[1] While the precise molecular mechanism has not been fully elucidated, it is hypothesized that this compound may interact with key components of the insulin signaling pathway. Potential targets could include the insulin receptor, insulin receptor substrates (IRS), or downstream effectors such as the PI3K/Akt pathway. The synthesis of analogs will be crucial in identifying the pharmacophore responsible for this activity and in developing more potent and selective modulators of insulin signaling.
Caption: Hypothetical mechanism of this compound in the insulin signaling pathway.
Conclusion
The solid-phase synthesis approach outlined in these application notes provides a comprehensive framework for the efficient production of this compound and its analogs. This will enable further investigation into their biological activities and potential as therapeutic agents. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
References
Application Notes and Protocols for Studying Terrelumamide A-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrelumamide A, a lumazine-containing peptide metabolite isolated from the fungus Aspergillus terreus, has demonstrated potential pharmacological activities, including the ability to improve insulin sensitivity.[1][2][3] Preliminary assessments suggest that this compound may have applications in DNA sequence recognition, a characteristic that warrants a thorough investigation of its binding mechanism with DNA.[2][3] Understanding the interaction between small molecules like this compound and DNA is crucial for the development of novel therapeutic agents.[4]
These application notes provide a comprehensive overview of established biophysical techniques and detailed protocols to quantitatively and qualitatively characterize the interaction between this compound and DNA. The methodologies covered include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Isothermal Titration Calorimetry (ITC). These techniques will enable researchers to determine binding affinity, stoichiometry, binding mode, and the thermodynamic profile of the interaction.
General Workflow for Studying this compound-DNA Interaction
The investigation of the binding properties of this compound with DNA follows a multi-step, logical progression. The general workflow involves initial screening to confirm interaction, followed by detailed characterization of the binding mode, thermodynamics, and structural changes.
Caption: General experimental workflow for characterizing this compound-DNA interaction.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a small molecule and DNA.[5] Changes in the absorption spectrum of this compound upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts), indicate an interaction.[5][6] Hypochromism is often indicative of intercalation, where the molecule inserts itself between DNA base pairs.[5]
Experimental Protocol: UV-Visible Titration
Caption: Workflow for UV-Visible spectroscopic titration experiment.
-
Materials:
-
Calf Thymus DNA (ct-DNA)
-
This compound (dissolved in DMSO to create a stock solution)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
-
Procedure:
-
Prepare a ct-DNA stock solution in Tris-HCl buffer. Determine its concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a working solution of this compound (e.g., 20 µM) in the same Tris-HCl buffer. Ensure the final concentration of DMSO is minimal (<1%) to avoid solvent effects.
-
Fill two 1 cm quartz cuvettes: one with the this compound solution (sample) and the other with buffer (reference).
-
Record the initial absorption spectrum of this compound from 230 to 500 nm.
-
Perform a titration by making successive additions of the ct-DNA stock solution (e.g., 5-10 µL aliquots) to both the sample and reference cuvettes to maintain a constant concentration of the titrant and avoid dilution effects.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation:
[A0 / (A - A0)] = [εG / (εH-G - εG)] + [εG / (εH-G - εG)] * (1 / Kb[DNA])
-
Where:
-
A0 and A are the absorbances of this compound in the absence and presence of DNA, respectively.
-
εG and εH-G are the molar extinction coefficients of the free and fully bound this compound, respectively.
-
A plot of A0 / (A - A0) versus 1/[DNA] gives a straight line with a slope of 1/Kb.
-
-
Example Data Presentation
| Technique | Parameter | Example Value |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 1.5 x 10⁵ M⁻¹ |
| Spectral Change | Hypochromism | |
| Wavelength Shift (λmax) | +5 nm (Bathochromic) |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying binding interactions.[7][8] If this compound is intrinsically fluorescent, its fluorescence intensity may be quenched or enhanced upon binding to DNA. This change can be used to determine binding parameters. Alternatively, a competitive binding assay using a DNA-bound fluorescent probe like Ethidium Bromide (EB) can be employed. This compound can displace EB if it binds to DNA, leading to a decrease in the fluorescence of the EB-DNA complex.
Experimental Protocol: Ethidium Bromide (EB) Displacement Assay
Caption: Workflow for a competitive EB-DNA fluorescence quenching experiment.
-
Materials:
-
ct-DNA, this compound, and Tris-HCl buffer (as above)
-
Ethidium Bromide (EB) stock solution
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a solution containing ct-DNA (e.g., 20 µM) and EB (e.g., 20 µM) in Tris-HCl buffer. Incubate for 10 minutes to allow the EB-DNA complex to form.
-
Place 3 mL of the EB-DNA solution into a quartz cuvette.
-
Set the excitation wavelength to 520 nm and record the emission spectrum from 550 to 700 nm. The fluorescence maximum should be near 600 nm.
-
Titrate the EB-DNA solution with successive additions of the this compound stock solution.
-
After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.
-
Continue until significant quenching of the fluorescence is observed.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation:
F0 / F = 1 + Kqτ0[Q] = 1 + KSV[Q]
-
Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of this compound.
-
-
The binding constant (Kapp) can be determined from the relationship:
KEB[EB] = Kapp[this compound]50
-
Where KEB is the DNA binding constant of EB (typically ~1.0 x 10⁷ M⁻¹), and [this compound]50 is the concentration of this compound that causes a 50% reduction in fluorescence.
-
Example Data Presentation
| Technique | Parameter | Example Value |
| Fluorescence Spectroscopy | Stern-Volmer Constant (KSV) | 2.1 x 10⁴ M⁻¹ |
| (EB Displacement) | Apparent Binding Constant (Kapp) | 7.5 x 10⁵ M⁻¹ |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[9][10] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[11] Intercalation or groove binding by a molecule like this compound can perturb these signals, providing insight into the binding mode.[10][12]
Experimental Protocol: CD Titration
-
Materials:
-
ct-DNA, this compound, and Tris-HCl buffer
-
CD Spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 1 cm path length
-
-
Procedure:
-
Prepare a DNA solution (e.g., 50 µM) in Tris-HCl buffer.
-
Place the DNA solution in the cuvette and record the CD spectrum from 220 to 320 nm at a constant temperature (e.g., 25°C).
-
Add aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix and equilibrate for 5 minutes before scanning.
-
A corresponding volume of buffer should be added to a reference cuvette to obtain a baseline.
-
The final spectra are obtained by subtracting the spectrum of the buffer (and the buffer containing the ligand at the same concentration for induced CD signals) from the experimental spectra.
-
-
Data Interpretation:
-
Intercalation: Typically causes an increase in the intensity of both the positive and negative bands, along with a slight red shift of the positive band.
-
Groove Binding: Usually results in smaller changes to the CD spectrum compared to intercalation. Minor groove binders may cause little to no change in the intrinsic DNA bands.
-
Induced CD Signal: If this compound is achiral, it may show an induced CD signal in the region where it absorbs light (e.g., >300 nm) upon binding to the chiral DNA molecule.
-
Example Data Presentation
| Technique | Observation | Interpretation |
| Circular Dichroism | Increase in positive band at 275 nm | Suggests stabilization of the DNA duplex, consistent with intercalation. |
| No significant induced CD signal | Indicates the compound does not adopt a fixed chiral conformation upon binding. |
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event.[13][14] A single ITC experiment can provide the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding.[14][15] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
-
Materials:
-
ct-DNA, this compound
-
ITC instrument
-
High-purity, degassed buffer (e.g., 10 mM Phosphate, 50 mM NaCl, pH 7.4). Crucially, the DNA and this compound solutions must be prepared in an identical buffer from the same stock to minimize heats of dilution. [14]
-
-
Procedure:
-
Thoroughly dialyze both the ct-DNA and this compound against the ITC buffer.
-
Prepare the final samples by diluting the dialyzed stocks with the dialysis buffer. Typical concentrations are 10-50 µM DNA in the sample cell and 100-500 µM this compound in the injection syringe.[14]
-
Load the DNA solution into the sample cell and the this compound solution into the syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform the titration experiment, which consists of a series of small (e.g., 2-10 µL) injections of the this compound solution into the DNA solution.
-
The heat change associated with each injection is measured.
-
Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
The integrated heat data is plotted against the molar ratio of this compound to DNA.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model) to extract the thermodynamic parameters.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation:
ΔG = -RT ln(KA) = ΔH - TΔS (where KA = 1/KD)
-
Example Data Presentation: Thermodynamic Profile
| Parameter | Symbol | Example Value | Driving Force |
| Dissociation Constant | KD | 1.2 µM | - |
| Binding Stoichiometry | n | 0.2 (1 drug per 5 bp) | - |
| Enthalpy Change | ΔH | -7.5 kcal/mol | Enthalpically driven |
| Entropy Change | TΔS | +0.5 kcal/mol | Entropically opposed |
| Gibbs Free Energy | ΔG | -8.0 kcal/mol | Spontaneous reaction |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Adiponectin Levels in Terrelumamide A Studies Using a Sandwich ELISA Assay
Introduction
Adiponectin is a crucial adipokine, a hormone secreted by adipose tissue, that plays a significant role in regulating glucose levels and fatty acid breakdown.[1] Its levels are often inversely correlated with body mass index (BMI).[2] Adiponectin exists in various multimeric forms, including low-molecular-weight (LMW) trimers, medium-molecular-weight (MMW) hexamers, and high-molecular-weight (HMW) multimers, with the HMW form considered the most biologically active.[1][3] Dysregulation of adiponectin levels is associated with metabolic diseases such as type 2 diabetes, obesity, and atherosclerosis.[1][4] Consequently, therapeutic agents that can modulate adiponectin secretion or activity are of great interest in drug development.
While information on Terrelumamide A is not currently available in the public domain, this document provides a comprehensive protocol and framework for investigating its potential effects on adiponectin levels. The following Enzyme-Linked Immunosorbent Assay (ELISA) protocol is a robust method for the quantitative determination of adiponectin in various biological samples, including serum, plasma, and cell culture supernatants. This application note will guide researchers in utilizing this assay to study the impact of a test compound, such as this compound, on adiponectin secretion from adipocytes in vitro.
Principle of the Assay
This assay is a sandwich ELISA based on an antibody specific for human Adiponectin.[5] A 96-well microplate is pre-coated with a monoclonal antibody against human Adiponectin.[5] When standards and samples are added to the wells, the Adiponectin present binds to the immobilized antibody. After washing, a biotinylated anti-human Adiponectin detection antibody is added, which binds to the captured Adiponectin. Following another wash step, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody. A final wash removes unbound components, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added.[6] The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color development that is proportional to the amount of Adiponectin bound. The reaction is terminated by adding a stop solution, which changes the color to yellow. The optical density (OD) is then measured spectrophotometrically at 450 nm.[6]
Experimental Design for this compound Studies
To assess the effect of this compound on adiponectin secretion, a common in vitro model using differentiated adipocytes (e.g., 3T3-L1 cells) can be employed.
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence. Induce differentiation into mature, lipid-droplet-filled adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).
-
Treatment with this compound: Once cells are fully differentiated, treat them with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (the solvent used to dissolve this compound) and a positive control if available (a compound known to modulate adiponectin, such as a thiazolidinedione).[4]
-
Sample Collection: After the treatment period, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.[7]
-
Adiponectin Quantification: Analyze the collected supernatants for adiponectin concentration using the detailed ELISA protocol provided below.
-
Data Analysis: Compare the adiponectin concentrations in the this compound-treated groups to the vehicle control group to determine the compound's effect on adiponectin secretion.
Adiponectin Signaling Pathway
The biological effects of adiponectin are mediated through its interaction with two primary receptors, AdipoR1 and AdipoR2.[1] Binding of adiponectin to these receptors triggers downstream signaling cascades that are crucial for metabolic regulation. A key adaptor protein, APPL1, is activated upon receptor binding, which in turn initiates signaling through major pathways including the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPAR-α) pathways.[8][9][10] Activation of AMPK promotes fatty acid oxidation and glucose uptake, while suppressing glucose production in the liver.[1] The adiponectin signaling pathway also exhibits crosstalk with the insulin signaling pathway, enhancing insulin sensitivity.[8][10] A compound like this compound could potentially influence this pathway by altering adiponectin expression, secretion, or by interacting with its receptors or downstream signaling molecules.
Caption: Adiponectin signaling pathway initiated by receptor binding.
Detailed Protocol: Human Adiponectin ELISA
This protocol is a synthesized example based on common sandwich ELISA kits. Researchers should always refer to the specific manual provided with their chosen ELISA kit.
1. Materials and Reagents
-
Materials Provided in Kit: [11]
-
Pre-coated 96-well strip microplate
-
Lyophilized Adiponectin Standard
-
Biotinylated Detection Antibody
-
Streptavidin-HRP Conjugate
-
Assay Diluent(s)
-
Wash Buffer Concentrate (e.g., 20x)
-
TMB One-Step Substrate
-
Stop Solution
-
Plate Sealers
-
-
Materials Required but Not Provided: [11]
-
Deionized or distilled water
-
Precision pipettes and tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Microplate reader capable of measuring absorbance at 450 nm
-
Absorbent paper
-
2. Reagent Preparation
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (e.g., 20x) with deionized water to its final working concentration. For example, add 50 mL of 20x concentrate to 950 mL of water to make 1 L of 1x Wash Buffer.[12]
-
Adiponectin Standard: Reconstitute the lyophilized standard with the volume of Assay Diluent specified on the vial label to create the stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series (e.g., 7 points) from the stock solution using the Assay Diluent. Do not reuse leftover standard dilutions.[13]
-
Biotinylated Detection Antibody: Prepare the working solution by diluting the concentrated antibody in Assay Diluent as per the kit's instructions.[5]
-
Streptavidin-HRP Conjugate: Prepare the working solution by diluting the concentrated conjugate in Assay Diluent as per the kit's instructions. Prepare this solution shortly before use.[14]
-
General Preparation: Bring all reagents and samples to room temperature before use.[6]
3. Sample Preparation
-
Serum: Collect blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum.[7]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[7]
-
Cell Culture Supernatant: Centrifuge at 1000 x g for 15 minutes to remove particulates.[7]
-
Sample Dilution: Adiponectin is abundant in serum/plasma, requiring significant dilution. A starting dilution of 1:3000 to 1:25000 is often recommended for human samples.[12] For cell culture supernatants, the optimal dilution must be determined experimentally.[7] Perform serial dilutions using the provided Assay Diluent.
4. Assay Procedure
The following table summarizes a typical assay procedure. Incubation times and temperatures may vary between kits.
| Step | Action | Details |
| 1 | Add Standards/Samples | Add 100 µL of each standard, blank (Assay Diluent), and diluted sample to the appropriate wells in duplicate.[11] |
| 2 | Incubate | Cover the plate with a sealer and incubate. Common incubation is 2.5 hours at room temperature or overnight at 4°C.[11] |
| 3 | Wash | Aspirate the liquid from each well. Wash each well 3-5 times with ~300 µL of 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.[6][7] |
| 4 | Add Detection Antibody | Add 100 µL of the prepared Biotinylated Detection Antibody to each well.[11] |
| 5 | Incubate | Cover the plate and incubate for 1 hour at room temperature.[11] |
| 6 | Wash | Repeat the wash step as described in Step 3. |
| 7 | Add Streptavidin-HRP | Add 100 µL of the prepared Streptavidin-HRP solution to each well.[11] |
| 8 | Incubate | Cover the plate and incubate for 45 minutes at room temperature.[11] |
| 9 | Wash | Repeat the wash step as described in Step 3. |
| 10 | Develop Color | Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.[11] A blue color will develop. |
| 11 | Stop Reaction | Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11] |
| 12 | Read Plate | Immediately measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to minimize well imperfections.[6] |
5. Data Analysis
-
Calculate Average OD: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create Standard Curve: Subtract the average OD of the blank from the average OD of all other wells. Plot the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A log-log or four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Use the standard curve to determine the Adiponectin concentration in each sample.
-
Apply Dilution Factor: Multiply the calculated concentration by the sample dilution factor to obtain the actual Adiponectin concentration in the original, undiluted sample.[14]
Workflow for this compound Adiponectin Study
The following diagram illustrates the overall experimental workflow, from cell culture to data analysis, for investigating the effect of a test compound on adiponectin secretion.
References
- 1. Biochemistry, Adiponectin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Adiponectin and Leptin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-molecular-weight adiponectin is more closely associated with disease activity of rheumatoid arthritis than other adiponectin multimeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. content.abcam.com [content.abcam.com]
- 6. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Determination of Terrelumamide A Binding Affinity to DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrelumamide A is a pteridine-containing peptide isolated from the marine-derived fungus Aspergillus terreus.[1][2][3] Preliminary data suggests that this compound has the potential for DNA sequence recognition, indicating a direct interaction with DNA.[2][3] Understanding the binding affinity of small molecules like this compound to DNA is a critical step in drug discovery and development, providing insights into its mechanism of action and potential as a therapeutic agent. This document provides detailed protocols for measuring the binding affinity of this compound to DNA using three common biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Biophysical Methods for Measuring Binding Affinity
The strength of the interaction between a ligand (this compound) and a biomolecule (DNA) is quantified by the equilibrium dissociation constant (KD).[4] A smaller KD value indicates a stronger binding affinity.[4] Several label-free and fluorescence-based methods can be employed to determine the KD.[4]
Table 1: Comparison of Biophysical Methods for DNA-Ligand Binding Analysis
| Technique | Principle | Information Obtained | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor chip surface upon binding of an analyte to an immobilized ligand.[5] | KD, Association rate (ka), Dissociation rate (kd) | Real-time kinetics, label-free, high sensitivity.[5] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | KD, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, solution-based, provides full thermodynamic profile. | Requires relatively large amounts of sample, sensitive to buffer mismatches. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[6] | KD | Solution-based, high-throughput, requires small sample volumes.[6] | Requires fluorescent labeling of one binding partner, size difference between bound and unbound states must be significant. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to a specific DNA sequence.
Experimental Workflow for SPR
Caption: Workflow for SPR analysis of this compound-DNA binding.
Protocol:
-
DNA Preparation:
-
Synthesize a biotinylated DNA oligonucleotide of the target sequence.
-
Anneal complementary strands to form a double-stranded DNA (dsDNA) probe.
-
Purify the dsDNA probe using standard methods (e.g., HPLC).
-
Resuspend the purified dsDNA in an appropriate buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in the running buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
SPR Measurement:
-
Equilibrate a streptavidin-coated sensor chip with running buffer.
-
Immobilize the biotinylated dsDNA onto the sensor chip surface to a target level (e.g., 100-200 RU).
-
Inject the different concentrations of this compound over the sensor surface for a defined period to monitor association.
-
Switch to running buffer to monitor the dissociation of the this compound-DNA complex.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH) if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 2: Hypothetical SPR Kinetic Data for this compound - DNA Interaction
| This compound Conc. (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (nM) |
| 1 | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
| 10 | 1.1 x 105 | 2.4 x 10-4 | 2.2 |
| 50 | 1.3 x 105 | 2.6 x 10-4 | 2.0 |
| 100 | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
| Average | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow for ITC
Caption: Workflow for ITC analysis of this compound-DNA binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target dsDNA (e.g., 10-20 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
Prepare a solution of this compound (e.g., 100-200 µM) in the exact same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.
-
-
ITC Measurement:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the DNA solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks from the raw thermogram to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to DNA to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Table 3: Hypothetical Thermodynamic Data for this compound - DNA Interaction from ITC
| Parameter | Value |
| Dissociation Constant (KD) | 2.5 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 5.2 cal/mol·K |
| Stoichiometry (n) | 1.1 |
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the apparent size of a fluorescently labeled molecule upon binding.
Experimental Workflow for FP
References
- 1. This compound | C20H20N6O7 | CID 139587886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Testing Terrelumamide A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus. This compound has been identified for its pharmacological activity in improving insulin sensitivity, making it a compound of interest for metabolic disease research[1]. These protocols outline key experiments to assess its efficacy and mechanism of action in relevant cell culture models.
Overview of Experimental Design
The following experimental workflow is designed to systematically evaluate the bioactivity of this compound. The initial step involves determining the compound's cytotoxicity to establish a safe therapeutic window for subsequent functional assays. Following this, the effect of this compound on glucose uptake will be assessed. Finally, to elucidate its mechanism of action, the impact on key proteins in the insulin signaling pathway and the secretion of inflammatory cytokines will be investigated.
References
Characterization of Terrelumamide A: A Comprehensive Guide to Analytical Methods
Introduction
Terrelumamide A is a novel lumazine-containing peptide first isolated from the marine-derived fungus Aspergillus terreus.[1][2] Structurally, it is a linear assembly of 1-methyllumazine-6-carboxylic acid, an amino acid residue, and a methyl anthranilate moiety, connected by peptide bonds.[1] Preliminary studies have revealed its potential as a pharmacological agent that improves insulin sensitivity, making it a compound of significant interest for drug development in the field of metabolic disorders.[1][2] This document provides detailed application notes and protocols for the analytical methods employed in the characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the initial identification and subsequent characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₆O₇ | [1] |
| Molecular Weight | 456.4 g/mol | |
| Appearance | Amorphous solid | |
| UV (MeOH) λmax (log ε) | 220 (4.45), 258 (4.38), 330 (3.98) nm | |
| IR (KBr) νmax | 3350, 1708, 1690, 1650, 1530, 1450, 1250 cm⁻¹ | [1] |
| HR-FAB-MS | m/z 457.1475 [M+H]⁺ (Calcd. for C₂₀H₂₁N₆O₇, 457.1472) | [1] |
Experimental Protocols
Detailed methodologies for the key analytical experiments required for the structural elucidation and characterization of this compound are provided below.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometer (HR-FAB-MS).
Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.
-
Matrix Selection: Utilize a suitable matrix, such as m-nitrobenzyl alcohol (NBA), to facilitate ionization. Mix the sample solution with the matrix on the FAB probe tip.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Accelerating Voltage: 10 kV.
-
Resolution: Set to >10,000.
-
Scan Range: m/z 100-1000.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and determine the monoisotopic mass of the protonated molecule [M+H]⁺. Use the accurate mass measurement to calculate the elemental formula using mass spectrometry software. For this compound, the protonated molecule was observed at m/z 457.1475, corresponding to the molecular formula C₂₀H₂₁N₆O₇.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed two-dimensional structure of this compound, including the connectivity of all atoms and the stereochemistry.
Instrumentation: A 500 MHz or higher NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Observe and integrate all proton signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Identify the chemical shifts of all carbon atoms. The presence of signals in the aromatic and carbonyl regions (15 carbons for this compound) provides initial structural clues.[1]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
-
Data Analysis: Integrate the information from all NMR experiments to assemble the final structure of this compound.
¹H and ¹³C NMR Data for this compound (in DMSO-d₆):
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1-Me-Lumazine-6-COOH | ||
| 1-N-Me | 29.5 | 3.58 (s) |
| 2 | 150.8 | |
| 4 | 160.5 | |
| 4a | 136.2 | |
| 6 | 145.1 | |
| 7 | 148.9 | 8.85 (s) |
| 8a | 154.2 | |
| 6-COOH | 165.2 | |
| Threonine | ||
| α | 58.1 | 4.65 (dd, 8.5, 3.0) |
| β | 67.2 | 4.15 (m) |
| γ | 19.8 | 1.15 (d, 6.5) |
| Methyl Anthranilate | ||
| 1' | 120.1 | |
| 2' | 139.8 | |
| 3' | 122.5 | 8.65 (d, 8.0) |
| 4' | 131.5 | 7.58 (t, 8.0) |
| 5' | 124.1 | 7.18 (t, 8.0) |
| 6' | 134.2 | 7.95 (d, 8.0) |
| CO | 168.1 | |
| OMe | 52.3 | 3.85 (s) |
Biological Activity Assay: Adipogenesis in Human Mesenchymal Stem Cells
Objective: To evaluate the effect of this compound on insulin sensitivity by measuring its impact on adipocyte differentiation.
Protocol:
-
Cell Culture: Culture human bone marrow-derived mesenchymal stem cells (hMSCs) in a suitable growth medium.
-
Induction of Adipogenesis: To induce differentiation into adipocytes, culture the hMSCs in an adipogenic induction medium containing dexamethasone, insulin, and isobutylmethylxanthine (IBMX).
-
Treatment: Treat the differentiating cells with various concentrations of this compound. Include a positive control (e.g., rosiglitazone) and a vehicle control.
-
Oil Red O Staining: After a suitable incubation period (e.g., 14-21 days), fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a marker of adipocyte differentiation.
-
Quantification: Elute the stain from the cells and quantify the absorbance using a spectrophotometer to measure the extent of adipogenesis. An increase in Oil Red O staining in the presence of this compound indicates an enhancement of insulin-mediated adipogenesis, suggesting improved insulin sensitivity.
Visualizations
References
Cultivation Protocol for Aspergillus terreus to Produce Terrelumamide A
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus terreus, a filamentous fungus found in diverse environments, is a prolific producer of a wide array of secondary metabolites with significant biological activities. Among these is Terrelumamide A, a lumazine-containing peptide that has demonstrated potential in improving insulin sensitivity. This document provides a detailed protocol for the cultivation of Aspergillus terreus and the subsequent steps for the production of this compound, intended for use by researchers in natural product discovery, mycology, and drug development.
Organism of Interest: Aspergillus terreus (specifically marine-derived strains have been shown to produce this compound)[1].
Target Compound: this compound, a linear lumazine peptide with potential pharmacological applications, including enhancing insulin sensitivity[1][2].
Cultivation Strategy: The production of this compound is achieved through a two-stage cultivation process. The first stage involves the growth of the fungal strain on a solid agar medium to generate sufficient biomass and sporulation. The second stage is a large-scale solid-substrate fermentation on a rice-based medium to induce the production of the target secondary metabolite[1]. Optimization of culture conditions such as media composition, temperature, and incubation time is crucial for maximizing the yield of this compound.
Experimental Protocols
Fungal Strain and Maintenance
A marine-derived strain of Aspergillus terreus is recommended for the production of this compound[1]. The strain should be maintained on Potato Dextrose Agar (PDA) plates and stored at 4°C for routine use. For long-term storage, spore suspensions can be prepared in a cryoprotectant solution (e.g., 20% glycerol) and stored at -80°C.
Media Preparation
2.1. Yeast Extract Peptone Glucose (YPG) Agar (for initial culture) [1]
| Component | Amount per 1 L of Distilled Water |
| Yeast Extract | 5 g |
| Peptone | 5 g |
| Glucose | 10 g |
| Agar | 16 g |
| Instant Ocean® | 24.8 g |
Instructions:
-
Dissolve all components in 1 L of distilled water.
-
Autoclave at 121°C for 15 minutes.
-
Pour into sterile Petri dishes and allow to solidify.
2.2. Rice Medium (for large-scale fermentation) [1]
| Component | Amount per 500 mL of Distilled Water |
| Rice | 200 g |
| Yeast Extract | 0.5 g |
| Peptone | 0.5 g |
| Instant Ocean® | 12.4 g |
Instructions:
-
Combine all components in a 2.8 L Fernbach flask.
-
Autoclave at 121°C for 20 minutes.
Cultivation of Aspergillus terreus
3.1. Initial Culture on YPG Agar
-
Inoculate a YPG agar plate with spores or a mycelial plug of Aspergillus terreus.
3.2. Seed Culture Preparation
-
After 7 days of growth on YPG agar, cut out a 1 cm x 1 cm agar plug containing fungal mycelium[1].
-
Inoculate the agar plug into a 250 mL flask containing 100 mL of sterile YPG broth (same composition as YPG agar but without agar)[1].
-
Incubate at 28°C for 7 days with shaking at 150 rpm[1].
3.3. Large-Scale Solid-Substrate Fermentation
-
Transfer 10 mL of the seed culture to each 2.8 L Fernbach flask containing the sterilized rice medium[1].
-
Incubate the flasks at 28°C for 40 days in a static position. Stir the contents of the flasks once a week to ensure aeration and prevent clumping[1][4].
Extraction and Isolation of this compound (General Protocol)
While a specific, detailed protocol for this compound extraction is not extensively published, a general approach based on the extraction of other secondary metabolites from Aspergillus terreus can be followed[4][5][6].
-
After the 40-day incubation period, harvest the entire solid culture from the Fernbach flasks.
-
Dry the culture material at a low temperature (e.g., 40-50°C) or by lyophilization.
-
Grind the dried material into a fine powder.
-
Extract the powdered material exhaustively with a solvent such as ethyl acetate or methanol. This can be done by soaking the material in the solvent and stirring for several hours, followed by filtration. Repeat this process three times[4].
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The crude extract can then be subjected to chromatographic separation techniques to purify this compound. This typically involves column chromatography using silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol)[5].
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Culture Media Composition for this compound Production
| Medium | Component | Concentration (g/L) | Reference |
| YPG Agar | Yeast Extract | 5 | [1] |
| Peptone | 5 | [1] | |
| Glucose | 10 | [1] | |
| Agar | 16 | [1] | |
| Instant Ocean® | 24.8 | [1] | |
| Rice Medium | Rice | 400 | [1] |
| Yeast Extract | 1 | [1] | |
| Peptone | 1 | [1] | |
| Instant Ocean® | 24.8 | [1] |
Table 2: Optimal Growth and Fermentation Parameters
| Parameter | Condition | Reference |
| Initial Culture (YPG Agar) | ||
| Temperature | 28°C | [1] |
| Incubation Time | 7 days | [1] |
| Seed Culture (YPG Broth) | ||
| Temperature | 28°C | [1] |
| Incubation Time | 7 days | [1] |
| Solid-Substrate Fermentation | ||
| Temperature | 28°C | [1] |
| Incubation Time | 40 days | [1][4] |
| pH | 5.5 (optimal for general secondary metabolite production) | [7] |
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Generalized signaling pathway for secondary metabolism in Aspergillus.
References
- 1. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 4. Large-Scale Production of Bioactive Terrein by Aspergillus terreus Strain S020 Isolated from the Saudi Coast of the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Growth Medium and Physicochemical Parameters for High-Yield Biomass Production and Active Metabolites from Aspergillus terreus - ProQuest [proquest.com]
Application Note: Investigating the DNA Binding Properties of Terrelumamide A using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has garnered interest for its potential in DNA sequence recognition and its pharmacological activity, including the enhancement of insulin sensitivity[1][2][3]. Understanding the interaction of small molecules like this compound with DNA is crucial for elucidating their mechanism of action and for the development of novel therapeutic agents. Fluorescence spectroscopy offers a sensitive and robust platform for characterizing DNA-ligand binding events, providing insights into binding affinity, stoichiometry, and mode of interaction.
This application note provides a detailed protocol for studying the DNA binding properties of this compound using fluorescence spectroscopy, including intrinsic fluorescence studies and competitive displacement assays with ethidium bromide.
Principle of the Method
Fluorescence spectroscopy is a powerful technique to study the binding of ligands to macromolecules like DNA. The binding event can be monitored through changes in the fluorescence properties of either the ligand (if it is intrinsically fluorescent) or a fluorescent probe that is displaced from or interacts with the DNA-ligand complex.
-
Intrinsic Fluorescence of this compound: The presence of the lumazine moiety in this compound may confer intrinsic fluorescence. Upon binding to DNA, changes in the local microenvironment of the fluorophore can lead to alterations in its fluorescence intensity and emission maximum, which can be used to quantify the binding parameters. A study has shown that this compound exhibits fluorescence changes upon binding to DNA[3].
-
Ethidium Bromide (EB) Displacement Assay: Ethidium bromide is a well-known intercalating agent that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA[4]. A ligand that also binds to DNA, either by intercalation or groove binding, can displace EB, leading to a quenching of the fluorescence signal[2][4]. This quenching can be used to determine the binding affinity of the test compound.
Experimental Protocols
Materials and Reagents
-
This compound (structure to be confirmed and purity assessed)
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EB)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Sterile, nuclease-free water
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Protocol 1: Intrinsic Fluorescence Titration of this compound with DNA
This protocol aims to determine the binding constant (Kb) and the number of binding sites (n) from the change in the intrinsic fluorescence of this compound upon titration with DNA.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution in terms of base pairs can be determined using the absorbance at 260 nm (ε = 6600 M-1cm-1). The purity of the DNA should be checked by the A260/A280 ratio (should be ~1.8-1.9).
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of this compound at an appropriate excitation wavelength.
-
Successively add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the dilution effect.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
The binding constant (Kb) and the number of binding sites (n) can be determined by fitting the data to the Scatchard equation:
-
r / [L]free = nKb - rKb
-
where r is the ratio of the concentration of bound ligand to the total DNA concentration, and [L]free is the concentration of the free ligand.
-
-
Protocol 2: Ethidium Bromide Displacement Assay
This protocol investigates the ability of this compound to displace EB from its complex with ctDNA, suggesting a competitive binding interaction.
-
Preparation of DNA-EB Complex:
-
Prepare a solution of ctDNA (e.g., 20 µM) and EB (e.g., 20 µM) in Tris-HCl buffer.
-
Incubate the mixture at room temperature for 30 minutes to ensure the formation of the DNA-EB complex.
-
-
Fluorescence Quenching Titration:
-
Place the DNA-EB complex solution in a quartz cuvette.
-
Record the fluorescence emission spectrum of the complex (excitation at ~520 nm, emission scan from ~540 nm to 700 nm).
-
Add successive aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix and equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F/F0) at the emission maximum (~600 nm) against the concentration of this compound, where F0 and F are the fluorescence intensities in the absence and presence of this compound, respectively.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv):
-
F0 / F = 1 + Ksv[Q]
-
where [Q] is the concentration of the quencher (this compound).
-
-
The binding constant (Kapp) of this compound can be calculated from the IC50 value (the concentration of this compound required to reduce the fluorescence intensity by 50%) using the following equation:
-
KEB[EB] = Kapp[IC50]
-
where KEB is the binding constant of EB to DNA (typically ~1.0 x 107 M-1).
-
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Binding Parameters of this compound to ctDNA from Intrinsic Fluorescence Titration
| Parameter | Value |
| Binding Constant (Kb) | 2.5 x 105 M-1 |
| Number of Binding Sites (n) | 1.2 |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
Table 2: Hypothetical Data from Ethidium Bromide Displacement Assay for this compound
| Parameter | Value |
| Stern-Volmer Quenching Constant (Ksv) | 1.8 x 104 M-1 |
| IC50 | 55 µM |
| Apparent Binding Constant (Kapp) | 3.6 x 105 M-1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for studying this compound-DNA binding.
Proposed Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Discussion and Interpretation of Results
The binding constant (Kb) obtained from the intrinsic fluorescence titration provides a measure of the affinity of this compound for DNA. A higher Kb value indicates a stronger binding interaction. The number of binding sites (n) gives an indication of the stoichiometry of the binding.
The results from the ethidium bromide displacement assay can help to elucidate the binding mode. A significant quenching of the DNA-EB fluorescence upon addition of this compound suggests that it can displace EB, which is consistent with an intercalative binding mode or a groove binding mode that causes a conformational change in the DNA, leading to the release of EB. A study has suggested a combined binding mode of intercalation and groove binding for this compound[2].
The proposed signaling pathway illustrates a plausible mechanism by which this compound could exert its biological effects. By binding to specific DNA sequences in the promoter regions of target genes, this compound may inhibit the binding of transcription factors that are essential for gene expression. This modulation of gene transcription could lead to changes in the levels of proteins involved in specific cellular processes, such as insulin signaling, thereby explaining the observed pharmacological activity of this compound. Further studies, such as gene expression analysis and chromatin immunoprecipitation, would be required to validate this proposed mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspergillus terreus Culture for Enhanced Terrelumamide A Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions of Aspergillus terreus for increased production of the bioactive secondary metabolite, Terrelumamide A.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable culture medium for Aspergillus terreus to produce this compound?
A1: A suitable starting point for the production of this compound is a yeast extract-peptone-glucose (YPG) medium. The original isolation of this compound utilized a medium containing yeast extract, peptone, and glucose. For solid-state fermentation, a rice-based medium supplemented with yeast extract and peptone has also been successfully used.
Q2: What are the optimal temperature and pH for this compound production?
A2: While specific optimal values for this compound have not been published, Aspergillus terreus generally grows well at temperatures between 25-37°C. For secondary metabolite production, a temperature of around 28-30°C is often effective. The initial pH of the culture medium can significantly influence metabolite production, with a starting pH between 5.0 and 6.0 being a common range for Aspergillus fermentations. It is crucial to monitor and potentially control the pH throughout the fermentation, as the fungus can alter the pH of the medium during growth.
Q3: How does the choice of carbon and nitrogen source impact this compound yield?
A3: The type and concentration of carbon and nitrogen sources are critical factors in regulating secondary metabolism in Aspergillus terreus. While specific studies on this compound are limited, research on other secondary metabolites from this fungus suggests that dextrose (glucose) is an effective carbon source. For nitrogen, inorganic sources like sodium nitrate have been shown to promote the production of some antimicrobial compounds. However, complex organic nitrogen sources such as yeast extract and peptone are also commonly used and provide essential growth factors. Optimization of the carbon-to-nitrogen (C/N) ratio is a key strategy for enhancing secondary metabolite yields.
Q4: How can I extract and quantify this compound from my culture?
A4: this compound can be extracted from the culture broth and mycelium using organic solvents. A common procedure involves separating the mycelium from the broth, followed by extraction of both with a solvent like ethyl acetate or methanol. The extracts are then combined, dried, and can be further purified using chromatographic techniques. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS) for accurate identification and quantification against a standard.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or no this compound production | - Suboptimal culture medium composition.- Incorrect pH of the medium.- Inappropriate incubation temperature.- Insufficient aeration in liquid culture.- Fungal strain has lost productivity through repeated subculturing. | - Systematically vary the carbon and nitrogen sources and their ratio. Test different concentrations of yeast extract, peptone, and glucose.- Adjust the initial pH of the medium to a range of 5.0-6.0 and monitor its change during fermentation.- Optimize the incubation temperature within the 25-37°C range.- Increase agitation speed in shake flask cultures or ensure adequate airflow in a bioreactor.- Revive the strain from a cryopreserved stock or re-isolate from the original source. |
| Inconsistent yields between batches | - Variation in inoculum size or quality.- Inconsistent media preparation.- Fluctuations in incubation conditions (temperature, agitation).- Mycelial morphology variation (pellets vs. dispersed). | - Standardize the inoculum preparation by using a defined spore count or a consistent volume of a pre-culture.- Ensure precise weighing of media components and consistent sterilization procedures.- Use calibrated equipment to maintain stable temperature and agitation.- Control factors that influence morphology, such as inoculum density and agitation speed. Smaller, less dense pellets are often associated with higher productivity. |
| Difficulty in extracting this compound | - Inefficient solvent for extraction.- Incomplete cell lysis.- Degradation of the compound during extraction. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane).- If extracting from mycelium, consider mechanical disruption methods like grinding in liquid nitrogen or sonication.- Perform extraction at lower temperatures and minimize exposure to light and extreme pH to prevent degradation. |
| Poor resolution or no peak in HPLC analysis | - Inappropriate HPLC column or mobile phase.- Low concentration of this compound in the extract.- Co-elution with other metabolites. | - Develop an HPLC method using a C18 column and a gradient elution with acetonitrile and water (with 0.1% formic acid).- Concentrate the extract before injection.- Adjust the gradient profile of the mobile phase or try a different column chemistry to improve separation. |
Quantitative Data Summary
Table 1: Influence of Carbon Source on Aspergillus terreus Antimicrobial Metabolite Production (Qualitative)
| Carbon Source | Relative Antimicrobial Activity |
| Dextrose | +++ |
| Fructose | ++ |
| Xylose | ++ |
| Mannose | +/- |
| Maltose | +/- |
Note: This table is adapted from studies on general antimicrobial metabolite production in A. terreus and may serve as a starting point for optimizing this compound production. '+++' indicates the highest activity.
Table 2: Influence of Nitrogen Source on Aspergillus terreus Antimicrobial Metabolite Production (Qualitative)
| Nitrogen Source | Relative Antimicrobial Activity |
| Sodium Nitrate | +++ |
| Ammonium Sulphate | + |
| Ammonium Chloride | - |
| Yeast Extract | +/- |
| Peptone | +/- |
Note: This table is adapted from studies on general antimicrobial metabolite production in A. terreus. While inorganic sources showed high activity for some metabolites, complex sources like yeast extract and peptone are part of the original medium for this compound production and should be optimized. '+++' indicates the highest activity, '-' indicates no production.
Experimental Protocols
Protocol 1: Cultivation of Aspergillus terreus for this compound Production
-
Media Preparation:
-
Prepare Yeast Extract-Peptone-Glucose (YPG) medium containing:
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
Glucose (Dextrose): 10 g/L
-
Adjust the initial pH to 6.0.
-
-
For solid-state fermentation, prepare a rice medium:
-
Rice: 200 g
-
Yeast Extract: 0.5 g
-
Peptone: 0.5 g
-
Distilled Water: 500 mL
-
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
-
-
Inoculation:
-
Inoculate the liquid YPG medium with a spore suspension of Aspergillus terreus to a final concentration of 1 x 10^6 spores/mL.
-
For solid-state fermentation, inoculate the sterilized rice medium with agar plugs of a mature A. terreus culture.
-
-
Incubation:
-
Incubate liquid cultures in an orbital shaker at 28°C with agitation at 150-200 rpm for 7-14 days.
-
Incubate solid-state cultures at 28°C for up to 40 days, with occasional stirring.
-
Protocol 2: Extraction and Purification of this compound
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
-
Extraction:
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Extract the mycelium three times with methanol, followed by mechanical disruption (e.g., sonication) and further extraction with ethyl acetate.
-
-
Drying and Concentration:
-
Combine all organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol to separate fractions.
-
Further purify the this compound-containing fractions using preparative HPLC with a C18 column.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a purified this compound standard (if available), or a Diode Array Detector (DAD) to monitor a range of wavelengths. Mass spectrometry (MS) detection is recommended for confirmation.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Create a calibration curve using a purified standard of this compound at known concentrations.
-
Calculate the concentration in the sample by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Proposed biosynthetic pathway for this compound.
Technical Support Center: Terrelumamide A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Terrelumamide A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
Q2: What is the recommended starting solvent for dissolving this compound?
Based on supplier datasheets, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3]
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
It is crucial to minimize the final concentration of DMSO in your cell culture to avoid solvent-induced cytotoxicity or off-target effects. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally, should not exceed 1%.[6][7][8] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay.[8]
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the troubleshooting workflow below for a systematic approach to resolving this issue. The primary strategies involve optimizing the use of DMSO, or employing solubility enhancers such as cyclodextrins or Bovine Serum Albumin (BSA).
Troubleshooting Guide: Improving this compound Solubility
Workflow for Troubleshooting Solubility Issues
Caption: A workflow for addressing this compound precipitation in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 456.41 g/mol .[1][3]
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[9][10] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9][11]
-
Materials:
-
This compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer or medium (e.g., 10-50 mM).
-
In a separate tube, add the desired volume of the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock solution.
-
Continue to vortex for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation before use.
-
Protocol 3: Using Bovine Serum Albumin (BSA) to Enhance Solubility
BSA is a protein that can bind to hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[12][13] This is particularly useful in serum-containing cell culture media.
-
Materials:
-
This compound stock solution in DMSO
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare a solution of BSA in your aqueous buffer or medium. The concentration will depend on your experimental needs (e.g., 0.1-1% w/v). Ensure the BSA is fully dissolved by gentle swirling or rocking; avoid vigorous shaking to prevent foaming and denaturation.[14]
-
To the BSA-containing solution, slowly add the required volume of the this compound DMSO stock solution while gently mixing.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for binding.
-
Visually inspect for any precipitation before use.
-
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle of Action | Recommended Final Concentration | Advantages | Disadvantages |
| DMSO | Organic co-solvent | < 0.5% (v/v)[8] | Simple to use; effective for many compounds. | Can be cytotoxic at higher concentrations.[6][7][15] |
| Cyclodextrins | Forms water-soluble inclusion complexes.[9] | Varies; determine empirically. | Generally low cytotoxicity.[6] | May interact with other components in the medium.[16] |
| BSA | Binds to hydrophobic molecules, increasing apparent solubility.[12] | Varies; can be similar to physiological levels. | Biocompatible; present in serum-containing media. | May affect the free concentration of the compound. |
Signaling Pathway Context
While the direct molecular target of this compound is not yet fully elucidated, its reported bioactivity is the improvement of insulin sensitivity.[1][2][3] The following diagram illustrates a simplified insulin signaling pathway, providing a biological context for the potential downstream effects of this compound.
Caption: A simplified diagram of the insulin signaling pathway leading to glucose uptake.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|1802497-05-7|MSDS [dcchemicals.com]
- 5. This compound | C20H20N6O7 | CID 139587886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Lumazine Peptides in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with lumazine peptides in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific stability data for a wide range of synthetic lumazine peptides is limited in published literature. The following guidance is based on established principles of peptide chemistry. The unique properties of the lumazine moiety may introduce specific degradation pathways not covered here. It is crucial to perform stability studies tailored to your specific lumazine peptide sequence and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my lumazine peptide in solution?
A1: The stability of lumazine peptides in solution is influenced by a combination of factors related to both the peptide structure and its environment. These include:
-
pH of the solution: Can lead to hydrolysis of peptide bonds and degradation of the lumazine ring.[1][2][3][4][5]
-
Temperature: Higher temperatures generally accelerate degradation reactions.[6][7]
-
Light exposure: The heterocyclic nature of the lumazine moiety may make it susceptible to photodegradation.
-
Oxidation: Certain amino acid residues (e.g., Met, Cys, Trp, His) and potentially the lumazine ring itself are prone to oxidation.[3][8][9]
-
Peptide concentration: Higher concentrations can increase the likelihood of aggregation.[9]
-
Presence of enzymes: Proteases and other enzymes can enzymatically cleave the peptide bonds.
-
Formulation components: Buffers, excipients, and even impurities can interact with the peptide and affect its stability.[10][11]
Q2: My lumazine peptide solution is showing a decrease in concentration over time. What could be the cause?
A2: A decrease in the concentration of the parent peptide, typically observed by a decrease in the main peak area in reverse-phase HPLC (RP-HPLC), can be attributed to several degradation pathways:
-
Hydrolysis: The peptide bonds may be undergoing cleavage, especially at acidic or alkaline pH. The Asp-Pro and Asp-Gly sequences are particularly susceptible to acid-catalyzed hydrolysis.[8]
-
Aggregation and Precipitation: The peptide may be self-associating to form soluble aggregates or insoluble precipitates, which are not detected as the monomeric peptide.[9]
-
Adsorption: The peptide may be adsorbing to the surface of the storage container, especially if it is hydrophobic and stored in plastic vials at a low concentration.
Q3: I am observing new peaks in my HPLC chromatogram after storing my lumazine peptide solution. What are these?
A3: The appearance of new peaks in your chromatogram is a strong indicator of chemical degradation. These new peaks could represent:
-
Hydrolysis products: Fragments of the original peptide resulting from the cleavage of peptide bonds.
-
Oxidation products: The peptide with oxidized amino acid residues (e.g., methionine sulfoxide, oxidized tryptophan). The lumazine ring itself might also undergo oxidation.[3][8]
-
Deamidation products: Peptides where asparagine (Asn) or glutamine (Gln) residues have been converted to aspartic acid (Asp) or glutamic acid (Glu), respectively. This introduces a new charge and results in a different retention time.[8]
-
Isomers: Racemization or isomerization at certain amino acid residues can lead to diastereomers that may be separable by HPLC.
-
Lumazine degradation products: The lumazine moiety itself may degrade, leading to new species.
Q4: How can I prevent aggregation of my lumazine peptide?
A4: Peptide aggregation is a common issue driven by factors like hydrophobicity, peptide concentration, pH, and temperature.[1][2][9] To mitigate aggregation:
-
Optimize pH: Work at a pH away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules.
-
Lower peptide concentration: If experimentally feasible, work with more dilute solutions.[9]
-
Use stabilizing excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine) can sometimes reduce aggregation.
-
Control temperature: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) and avoid repeated freeze-thaw cycles.[6][8]
-
Consider formulation with surfactants: Non-ionic surfactants like polysorbate 20 or 80 can sometimes prevent aggregation, but compatibility needs to be tested.
Troubleshooting Guide
Issue 1: Rapid Loss of Parent Peptide
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Determine the isoelectric point (pI) of your peptide. Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH stability screen (e.g., pH 3-8) to identify the optimal pH range.[1][2][3] |
| High Temperature | Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).[6][8] Avoid leaving solutions at room temperature for extended periods. |
| Hydrolysis | Analyze the peptide sequence for labile motifs like Asp-Pro or Asn-Gly.[8] If present, maintain the pH in the range of 3-5 to minimize deamidation.[3] |
| Oxidation | Prepare solutions in degassed buffers. Consider adding antioxidants like methionine or EDTA (to chelate metal ions that can catalyze oxidation), but verify compatibility first.[3] Protect from light. |
| Photodegradation | Protect the peptide solution from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Appearance of Insoluble Matter (Precipitation/Fibrillation)
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | See FAQ Q4 for detailed steps on preventing aggregation. |
| Poor Solubility | Ensure the peptide is fully dissolved initially. You may need to use a small amount of an organic co-solvent like acetonitrile or DMSO to prepare the stock solution before diluting into an aqueous buffer. Always test the final buffer for signs of precipitation. |
| Buffer Incompatibility | The buffer components may be causing the peptide to precipitate. Try a different buffer system. |
Quantitative Data Summary
The stability of peptides is highly sequence-dependent, and the following table provides general guidance on the impact of pH and temperature on peptide degradation.
Table 1: General Influence of pH on Peptide Degradation Pathways.
| pH Range | Predominant Degradation Pathways | Recommendations |
| < 3 | Acid-catalyzed hydrolysis (especially at Asp-X bonds). | Often used for short-term storage if the peptide is stable under these conditions. |
| 3 - 5 | Generally the most stable range for many peptides. Minimizes deamidation and oxidation of certain residues.[3] | Recommended starting point for formulation development. |
| 5 - 7 | Deamidation of Asn residues can increase. | Buffer choice is critical. Phosphate buffers can sometimes accelerate degradation. |
| > 7 | Base-catalyzed deamidation, oxidation, and racemization are more likely.[3][8] | Avoid prolonged storage at alkaline pH unless stability has been confirmed. |
Table 2: General Effect of Temperature on Peptide Stability in Solution.
| Temperature | Expected Stability | Typical Use |
| -80°C | High stability for years (in lyophilized form or frozen solution). | Long-term storage. |
| -20°C | Good stability for months to years.[8] | Long-term storage. Avoid freeze-thaw cycles. |
| 2-8°C | Stability from days to weeks. | Short-term storage of stock solutions and working samples. |
| Room Temperature (~25°C) | Limited stability (hours to days). Degradation is often significant.[6] | For immediate experimental use only. |
| > 37°C | Rapid degradation is expected. | Used in accelerated stability studies to predict long-term stability. |
Experimental Protocols & Methodologies
A systematic approach is required to assess the stability of a lumazine peptide.
Key Experiment: HPLC-Based Stability Assessment
This experiment aims to quantify the amount of intact peptide remaining over time under various conditions.
Methodology:
-
Preparation of Stability Samples:
-
Prepare stock solutions of the lumazine peptide in a suitable solvent (e.g., water or a buffer where it is known to be stable).
-
Dilute the stock solution into different buffers representing a range of pH values (e.g., pH 4, 6, 7.4, 8).
-
Aliquots of each sample should be stored at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Include a control sample stored at -80°C, which is considered the baseline (time zero).
-
For photostability testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
-
Analyze the samples by RP-HPLC with UV detection (a wavelength suitable for both the peptide bonds and the lumazine moiety should be chosen).
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the time-zero control.
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation kinetics.
-
Identify and quantify any new peaks that appear in the chromatogram.
-
-
Identification of Degradants (Optional but Recommended):
Visualizations
Signaling Pathways and Workflows
Caption: Common degradation pathways for lumazine peptides in solution.
Caption: Experimental workflow for assessing lumazine peptide stability.
Caption: Troubleshooting decision tree for lumazine peptide stability issues.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 7. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. scispace.com [scispace.com]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
Technical Support Center: Adiponectin Quantification Assays
Welcome to the technical support center for adiponectin quantification assays. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during adiponectin quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying adiponectin?
A1: The most common methods for quantifying adiponectin are enzyme-linked immunosorbent assay (ELISA) and Western blotting. ELISA is often used for quantifying total adiponectin in serum, plasma, and cell culture supernatants due to its high sensitivity and throughput[1][2]. Western blotting is particularly useful for analyzing the distribution of different adiponectin multimers (high-molecular-weight, medium-molecular-weight, and low-molecular-weight forms)[3][4].
Q2: What are the critical considerations for sample collection and handling?
A2: Proper sample collection and handling are crucial for accurate adiponectin quantification. Adiponectin is a stable protein, however, it is recommended that samples are handled with care as with any serum or plasma sample[3]. For ELISAs, serum or plasma (using EDTA or lithium heparin) are common sample types[5][6][7]. Samples can typically be stored at 4°C for up to 24 hours or at -20°C or lower for longer periods[5][8]. It is important to avoid repeated freeze-thaw cycles[8][9][10]. For Western blotting to analyze multimers, care must be taken to prevent the breakdown of higher-order complexes[3].
Q3: Why is it important to measure different adiponectin multimers?
A3: Adiponectin circulates in several forms, including trimers, hexamers, and high-molecular-weight (HMW) multimers[11][12]. The HMW form is often considered the most biologically active and has been strongly correlated with insulin sensitivity[11][12]. Reduced levels of HMW adiponectin, rather than total adiponectin, may be a better biomarker for metabolic diseases[11]. Therefore, quantifying the different multimers can provide more clinically relevant information[3].
Q4: Can I use a standard ELISA kit to measure adiponectin in tissue lysates?
A4: Commercially available ELISA kits are typically validated for use with serum, plasma, and cell culture supernatants[13]. Using these kits for other sample types like tissue lysates may require additional validation to ensure accuracy and reproducibility[13]. It is recommended to consult the kit manufacturer's instructions and potentially perform spiking and recovery experiments to validate the assay for your specific sample type.
Troubleshooting Guides
This section provides solutions to common problems encountered during adiponectin quantification assays.
ELISA Troubleshooting
A common challenge in ELISAs is achieving a good standard curve and reliable sample measurements. The following table outlines potential issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells[14][15]. |
| Ineffective blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the blocking incubation time. Consider using a different blocking buffer[14][16]. | |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. | |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Avoid cross-contamination by using new pipette tips for each reagent and sample[9][17]. | |
| Low Signal or No Signal | Inactive reagents | Ensure all reagents are stored at the recommended temperatures and have not expired. Bring all reagents to room temperature before use[9][18][19]. |
| Insufficient incubation times | Follow the incubation times specified in the protocol. Longer incubation times may be needed but should be optimized[15][20]. | |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration[21]. | |
| Sample analyte concentration is too low | Concentrate the sample or reduce the sample dilution factor. Ensure the sample dilution falls within the linear range of the standard curve[19]. | |
| Poor Standard Curve | Improper standard reconstitution or dilution | Briefly centrifuge the standard vial before opening. Ensure the standard is fully dissolved and accurately diluted according to the protocol[9][15]. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes[9][15][17]. | |
| Incorrect curve fitting model | Use the recommended curve fitting model (e.g., four-parameter logistic) for data analysis[19]. | |
| High Variability (Poor Duplicates) | Inconsistent pipetting | Ensure consistent pipetting technique and timing for all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously[17]. |
| Incomplete mixing of reagents | Thoroughly mix all reagents and samples before adding them to the wells[17]. | |
| Edge effects | Avoid using the outermost wells of the plate, as they are more prone to temperature variations. Ensure the plate is evenly incubated. |
Western Blot Troubleshooting
Western blotting for adiponectin, especially for multimer analysis, can be challenging. Here are some common issues and how to address them.
| Problem | Potential Cause | Recommended Solution |
| Multiple or Smeared Bands | Sample degradation | Handle samples carefully to prevent the breakdown of adiponectin multimers. Avoid repeated freeze-thaw cycles and harsh sample preparation conditions[3]. |
| Inappropriate gel conditions | Use non-reducing and non-heat-denaturing conditions for SDS-PAGE to preserve the multimeric structures of adiponectin[22]. | |
| High antibody concentration | Titrate the primary antibody to determine the optimal concentration that gives a specific signal without excessive background or non-specific bands. | |
| Weak or No Signal | Low protein concentration in the sample | Load a sufficient amount of protein onto the gel. For samples with low adiponectin levels, consider concentrating the sample before loading[3]. |
| Inefficient protein transfer | Optimize the transfer conditions (time, voltage, buffer composition) to ensure efficient transfer of adiponectin from the gel to the membrane. | |
| Ineffective antibody | Use an antibody that is validated for Western blotting and is specific for adiponectin. Ensure the antibody is stored correctly and has not expired[23]. | |
| High Background | Insufficient blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Experimental Protocols
Standard ELISA Protocol for Total Adiponectin
This is a generalized protocol for a sandwich ELISA. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use[5].
-
Plate Preparation : Add 100 µL of capture antibody to each well of a 96-well microplate and incubate overnight at 4°C.
-
Blocking : Aspirate the capture antibody and wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature[14].
-
Sample and Standard Incubation : Wash the plate 3 times. Add 100 µL of diluted samples and standards to the appropriate wells and incubate for 2 hours at room temperature[1].
-
Detection Antibody Incubation : Wash the plate 3 times. Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature[5].
-
Enzyme Conjugate Incubation : Wash the plate 3 times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark[5].
-
Substrate Development : Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop[1][5].
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow[24].
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader[24].
Western Blot Protocol for Adiponectin Multimer Analysis
This protocol is designed to preserve the multimeric structure of adiponectin.
-
Sample Preparation : Prepare serum or plasma samples by diluting them in a non-reducing, non-denaturing sample buffer. Do not heat the samples.
-
SDS-PAGE : Load the samples onto a native or blue native polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for adiponectin overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for a standard sandwich ELISA.
Caption: Troubleshooting logic for common ELISA issues.
References
- 1. mmpc.org [mmpc.org]
- 2. Quantification of Adiponectin in human serum/plasma using ELISA â Vitas Analytical Services [vitas.no]
- 3. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dbc-labs.com [dbc-labs.com]
- 6. labcorp.com [labcorp.com]
- 7. Adiponectin – Supra-Regional Assay Service [sas-centre.org]
- 8. bioworlde.com [bioworlde.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 11. Regulation of Adiponectin Multimerization, Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adiponectin multimeric complexes and the metabolic syndrome trait cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an adiponectin immunoassay in human skeletal muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arp1.com [arp1.com]
- 15. novateinbio.com [novateinbio.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. tulipgroup.com [tulipgroup.com]
- 18. zen-bio.com [zen-bio.com]
- 19. arp1.com [arp1.com]
- 20. Human Adiponectin ELISA Kit - FAQs [thermofisher.com]
- 21. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. biocompare.com [biocompare.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Peptide Synthesis for Difficult Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of difficult peptides, such as Terrelumamide A.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: Difficult sequences often possess characteristics that hinder efficient solid-phase peptide synthesis (SPPS). These include:
-
Aggregation-prone sequences: Peptides with a high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe) or those capable of forming strong interchain hydrogen bonds can aggregate on the solid support, leading to poor solvation and incomplete reactions.[1][2][3][4]
-
Secondary structure formation: The growing peptide chain can adopt stable secondary structures like β-sheets or α-helices, which are often associated with on-resin aggregation.[5]
-
Steric hindrance: Bulky amino acid residues can sterically hinder the coupling of the next amino acid, leading to lower coupling efficiency.
-
Cyclic structures: Peptides like this compound require an additional cyclization step, which can be low-yielding due to strained ring systems or competing side reactions.[6][7]
-
Presence of sensitive residues: Certain amino acids are prone to side reactions such as aspartimide formation from aspartic acid, or oxidation of methionine.[1][8]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: While not always perfectly predictable, several factors can suggest a potentially difficult synthesis.[4] Sequence analysis tools can help identify hydrophobic patches or regions with a high propensity for secondary structure formation.[4] Generally, peptides longer than 20 amino acids, those rich in hydrophobic residues, or sequences containing consecutive identical amino acids should be approached with strategies for difficult sequences from the outset.
Q3: What is the primary cause of low yield and purity in difficult peptide synthesis?
A3: The primary cause is on-resin aggregation of the growing peptide chains.[5][9][10][11] This aggregation prevents complete and efficient coupling of amino acids and removal of the Fmoc protecting group, leading to deletion sequences and other impurities that are often difficult to separate from the desired product.[9][10][11]
Q4: What are pseudoproline dipeptides and how do they help in synthesizing difficult sequences?
A4: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized back to the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[12] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[12][13] They are introduced as a dipeptide unit and the native sequence is regenerated during the final cleavage from the resin.[1][13]
Q5: What is the difference between on-resin and in-solution cyclization for cyclic peptides like this compound?
A5:
-
On-resin cyclization: The cyclization of the peptide is performed while it is still attached to the solid support. This method can be efficient as it minimizes intermolecular side reactions that can lead to dimers or oligomers.[14][15][16] However, the resin matrix can sometimes hinder the peptide from adopting the necessary conformation for efficient cyclization.[14]
-
In-solution cyclization: The linear peptide is first cleaved from the resin and then cyclized in a dilute solution.[14][15] This allows the peptide more conformational freedom, but requires careful control of concentration to avoid polymerization.[14]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
| Possible Cause | Suggested Solution | Experimental Protocol |
| Peptide Aggregation | 1. Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at strategic locations (every 5-6 residues) to disrupt secondary structure formation.[17] 2. Use Backbone Protecting Groups: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids to prevent hydrogen bonding between peptide chains.[1] 3. Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling reaction to improve solvation.[18] 4. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50°C) to disrupt aggregates. | See Protocol 1 for incorporating pseudoproline dipeptides. |
| Steric Hindrance | 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP, especially for coupling bulky amino acids.[19] 2. Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation. 3. Double Couple: Repeat the coupling step with fresh reagents. | See Protocol 2 for a standard coupling cycle with HATU. |
| Poor Resin Swelling | 1. Use a More Suitable Resin: Switch to a resin with better swelling properties, such as a PEG-based resin (e.g., ChemMatrix® or NovaSyn® TGR).[12] 2. Solvent Exchange: Wash the resin extensively with the synthesis solvent to ensure proper swelling before coupling. |
Problem 2: Low Purity of Crude Peptide after Cleavage
| Possible Cause | Suggested Solution | Analytical Method |
| Deletion Sequences | This is often a result of incomplete Fmoc removal or coupling during synthesis. Address the root causes outlined in Problem 1 . | RP-HPLC and Mass Spectrometry (MS): Analyze the crude product to identify the masses of the major impurities. Deletion sequences will have masses corresponding to the target peptide minus one or more amino acids.[20][21] |
| Side Reactions | 1. Aspartimide Formation: If your sequence contains Asp, especially followed by a small residue like Gly, use a protecting group strategy that minimizes this side reaction (e.g., Asp(OMpe)). 2. Racemization: Use coupling reagents known for low racemization, such as those based on OxymaPure.[22] 3. Oxidation: If the peptide contains Met or Cys, add scavengers like dithiothreitol (DTT) to the cleavage cocktail to prevent oxidation.[1] | RP-HPLC and MS: Side products may have the same mass as the desired product (in the case of racemization) or a slightly different mass (e.g., aspartimide formation results in a loss of water). Tandem MS (MS/MS) can help identify the location of the modification.[23][24] |
| Incomplete Cleavage or Deprotection | 1. Extend Cleavage Time: Increase the duration of the cleavage reaction. 2. Use a Stronger Cleavage Cocktail: Ensure the trifluoroacetic acid (TFA) concentration is sufficient and appropriate scavengers are used for the protecting groups present. | RP-HPLC and MS: Incomplete deprotection will result in adducts with masses corresponding to the protecting groups still attached to the peptide. |
Problem 3: Low Yield of Cyclic Peptide (e.g., this compound)
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inefficient Cyclization | 1. Optimize Cyclization Conditions (On-Resin): Screen different coupling reagents (e.g., PyBOP, HATU), bases, and reaction times for the on-resin cyclization step.[25] 2. Switch to In-Solution Cyclization: If on-resin cyclization is inefficient, cleave the linear peptide from the resin and perform the cyclization in a dilute solution to favor intramolecular reaction.[15] 3. Sequence Optimization: The sequence of the linear precursor can significantly impact cyclization efficiency. If possible, synthesize different linear precursors to find the one that cyclizes most efficiently.[14] | See Protocol 3 for a general on-resin cyclization procedure and Protocol 4 for in-solution cyclization. |
| Oligomerization | 1. High Dilution (In-Solution): Perform in-solution cyclization at a very low peptide concentration (e.g., < 1 mM) to minimize intermolecular reactions.[14] 2. On-Resin Cyclization: This method inherently reduces the risk of oligomerization due to the pseudo-dilution effect of the solid support.[14] |
Data Presentation
Table 1: Comparison of Strategies to Overcome Peptide Aggregation
| Strategy | Mechanism | Relative Effectiveness | Key Considerations |
| Pseudoproline Dipeptides | Disrupts β-sheet formation by introducing a "kink" in the peptide backbone.[12][13] | High | Limited to sequences containing Ser, Thr, or Cys.[26] |
| Backbone Protection (Hmb/Dmb) | Prevents interchain hydrogen bonding by protecting the backbone amide nitrogen.[1] | High | Can be sterically hindering and may require specific cleavage conditions. |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding networks and improves solvation of the peptide-resin matrix.[18] | Moderate | May need to be removed before cleavage. |
| High Temperature Synthesis | Increases peptide chain mobility and disrupts aggregates. | Moderate | Can increase the risk of side reactions like racemization. |
| Special Solvents (e.g., NMP) | Better solvating properties for aggregated peptides compared to DMF.[4] | Moderate to High | NMP is a more viscous solvent. |
| PEG-based Resins | The hydrophilic nature of the resin can improve solvation of the growing peptide chain.[12] | Moderate | May have lower loading capacities than polystyrene resins. |
Table 2: Relative Performance of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Very Fast | Low | Highly effective for sterically hindered couplings.[19] |
| HCTU | Uronium/Aminium | Very Fast | Low | A more cost-effective alternative to HATU with similar performance.[19] |
| PyBOP | Phosphonium | Fast | Low | Good for both solution-phase and solid-phase synthesis, including cyclization.[19] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | Very Low | A good, cost-effective option with a very low risk of racemization.[22] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Fmoc-Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amino acid on the resin-bound peptide.
-
Dissolve Reagents: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 eq.), a coupling reagent like HCTU (5 eq.), and DIPEA (10 eq.) in a minimal volume of DMF or NMP.
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, the coupling step can be repeated.
Protocol 2: Standard Coupling Cycle with HATU
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate the Fmoc-amino acid (5 eq.) with HATU (4.9 eq.) and a non-nucleophilic base such as DIPEA or collidine (10 eq.) in DMF for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Confirmation: Check for complete coupling using the Kaiser test.
Protocol 3: General On-Resin Head-to-Tail Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a resin that allows for side-chain attachment of the C-terminal amino acid (e.g., using Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).
-
N-terminal Deprotection: Remove the N-terminal Fmoc group.
-
Side-chain Deprotection: Selectively remove the side-chain protecting group of the C-terminal residue (e.g., remove the Allyl group with Pd(PPh₃)₄).
-
Cyclization: Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin.
-
Reaction: Allow the cyclization reaction to proceed for 2-24 hours. Monitor the reaction for completion.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.
Protocol 4: General In-Solution Head-to-Tail Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a standard acid-labile resin (e.g., Wang or Rink Amide).
-
Cleavage: Cleave the fully protected linear peptide from the resin.
-
Purification (Optional): Purify the linear peptide if necessary.
-
Cyclization: Dissolve the linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve a high dilution (< 1 mM). Add a coupling reagent (e.g., PyBOP, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.).
-
Reaction: Stir the reaction mixture for 12-48 hours.
-
Work-up and Purification: Remove the solvent and purify the crude cyclic peptide by RP-HPLC.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. chempep.com [chempep.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijsra.net [ijsra.net]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Fungal Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to enhancing the bioavailability of poorly water-soluble fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: Why do many fungal metabolites exhibit poor oral bioavailability?
A1: The low oral bioavailability of many fungal metabolites is primarily due to their poor aqueous solubility.[1][2][3][4][5] For a compound to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[4][5][6] Many fungal secondary metabolites are lipophilic (fat-soluble) and crystalline in nature, which limits their dissolution in the aqueous environment of the gut, leading to low and variable absorption.[2][5][7] Other contributing factors can include first-pass metabolism, where the compound is metabolized in the gut wall or liver before reaching systemic circulation, and susceptibility to efflux transporters that pump the compound back into the gut lumen.[5][7]
Q2: What are the most common strategies to improve the bioavailability of these compounds?
A2: Several formulation strategies are employed to overcome the challenge of poor water solubility. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the fungal metabolite in a polymeric carrier can transform the crystalline drug into a more soluble amorphous state.[8][9]
-
Nanoparticle Formulations: Reducing the particle size of the metabolite to the nanometer range significantly increases the surface area available for dissolution.[2][3][10][11] This category includes nanocrystals, solid-lipid nanoparticles (SLNs), nanoemulsions, and polymeric nanoparticles.[3][12]
-
Cyclodextrin Complexation: Encapsulating the lipophilic fungal metabolite within the hydrophobic cavity of a cyclodextrin molecule forms an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[1][13][14][15]
-
Lipid-Based Formulations: Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic compounds.[16]
Q3: How do I choose the best enhancement strategy for my specific fungal metabolite?
A3: The choice of strategy depends on the physicochemical properties of your metabolite (e.g., melting point, logP, chemical stability), the desired dosage form, and the target route of administration. A preliminary screening of different techniques is often necessary. For instance, thermally stable compounds are good candidates for hot-melt extrusion to create solid dispersions. Highly lipophilic compounds may benefit from lipid-based formulations like SMEDDS. Cyclodextrin complexation is a versatile option for a wide range of molecules.
Troubleshooting Guides
Problem 1: Low Dissolution Rate Despite Micronization
Symptoms:
-
Particle size analysis confirms micron-sized particles, but in vitro dissolution testing shows minimal improvement.
-
In vivo studies show continued low and variable bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Particle Agglomeration | Incorporate a surfactant or stabilizer into the formulation. | Micronized particles have a high surface energy and tend to re-agglomerate, reducing the effective surface area for dissolution. Stabilizers provide a steric or ionic barrier to prevent this.[2] |
| Poor Wettability | Add a wetting agent to the dissolution medium or formulation. | Even with a large surface area, if the particles are not properly wetted by the gastrointestinal fluids, dissolution will be slow. |
| Insufficient Surface Area Increase | Consider further size reduction to the sub-micron (nanoparticle) level using techniques like wet bead milling or high-pressure homogenization. | A greater increase in surface area, achieved through nanonization, can significantly enhance the dissolution rate and extent.[2][10] |
Problem 2: Instability of Amorphous Solid Dispersion
Symptoms:
-
Initial dissolution tests of the solid dispersion show significant improvement.
-
During storage or in subsequent tests, the dissolution rate decreases.
-
Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) analysis shows recrystallization of the fungal metabolite.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Polymer Incompatibility | Screen different polymers for miscibility with your compound. | The polymer must be able to form a stable, single-phase system with the drug to prevent recrystallization. |
| Inadequate Polymer Concentration | Increase the drug-to-polymer ratio. | A higher concentration of the polymer can more effectively inhibit drug crystallization by increasing the glass transition temperature (Tg) and reducing molecular mobility. |
| Hygroscopicity | Store the solid dispersion under controlled humidity conditions and consider using a less hygroscopic polymer. | Absorbed water can act as a plasticizer, lowering the Tg and promoting recrystallization. |
Problem 3: Low Drug Loading in Nanoparticle Formulations
Symptoms:
-
The formulated nanoparticles show a low percentage of the active fungal metabolite.
-
A large amount of the formulation is required to deliver a therapeutic dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Affinity of the Drug for the Nanoparticle Matrix | For lipid-based nanoparticles, select lipids in which the drug has higher solubility. For polymeric nanoparticles, choose a polymer with better compatibility. | Higher drug solubility in the matrix material generally leads to higher encapsulation efficiency. |
| Drug Expulsion During Formulation | Optimize the formulation process. For example, in nanoemulsions, adjust the homogenization speed or duration. For SLNs, a rapid cooling process can help entrap the drug before it is expelled. | The kinetics of nanoparticle formation can significantly impact drug loading. |
| Use of an Inappropriate Formulation Technique | Consider alternative nanoparticle systems. For example, if SLNs provide low loading, a nanoemulsion or a polymeric nanoparticle system might be more suitable. | Different nanoparticle types have different capacities for drug loading depending on the drug's properties. |
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of solubility and bioavailability for various antifungal agents, which can serve as a reference for formulating poorly water-soluble fungal metabolites.
Table 1: Enhancement of Antifungal Drug Solubility using Cyclodextrins
| Antifungal Agent | Cyclodextrin Type | Solubility Enhancement Factor | Reference |
| Clotrimazole | Beta-Cyclodextrin (β-CD) | Linear increase with CD concentration | [17] |
| Itraconazole | Beta-Cyclodextrin (β-CD) | Notable enhancement | [14] |
| Miconazole | - | Better absorption with complex | [18] |
| Econazole | Various (αCD, βCD, γCD, HPβCD) | Synergistic effects with organic acids | [18] |
Table 2: Bioavailability Enhancement Using Nanoparticle Formulations
| Antifungal Agent | Formulation Type | Key Finding | Reference |
| Ketoconazole | Nanoparticles | Enhanced solubility and faster dissolution | [2][10] |
| Natamycin | Lecithin/Chitosan Nanoparticles | Enhanced bioavailability and prolonged release | [12] |
| Hexaconazole | Polyethylene Glycol (PEG) Nanocomposites | Increased water solubility and better antifungal effect | [12] |
Table 3: Bioavailability Enhancement of Itraconazole Solid Dispersions
| Polymer Used | Formulation Method | Key Finding | Reference |
| HPMCAS-MG | Hot Melt Extrusion | Maintained supersaturation, suppressed precipitation | [9] |
| PVA | Spray Drying | Solubility decreased significantly with a slight pH increase | [9] |
Experimental Protocols
Protocol 1: Preparation of a Fungal Metabolite-Cyclodextrin Inclusion Complex by Spray-Drying
Objective: To enhance the aqueous solubility and dissolution rate of a poorly water-soluble fungal metabolite by forming an inclusion complex with a cyclodextrin.
Materials:
-
Poorly water-soluble fungal metabolite
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Spray dryer
Methodology:
-
Determine the Stoichiometric Ratio: Perform a phase solubility study to determine the complexation efficiency and the molar ratio of the metabolite to cyclodextrin (e.g., 1:1 or 1:2).[17]
-
Preparation of the Aqueous Solution:
-
Dissolve the determined amount of cyclodextrin in distilled water with magnetic stirring.
-
Slowly add the fungal metabolite to the cyclodextrin solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature to allow for equilibrium of complex formation.
-
-
Spray-Drying:
-
Set the spray dryer parameters (inlet temperature, outlet temperature, feed rate, and aspiration rate) to optimal conditions for your specific product.
-
Feed the aqueous solution into the spray dryer.
-
The solvent (water) rapidly evaporates, leaving the solid inclusion complex powder.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution profile of the inclusion complex with that of the pure metabolite using a USP dissolution apparatus.[2]
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the formation of the inclusion complex (disappearance of the drug's melting peak).[17]
-
Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the drug within the complex.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Investigate the interactions between the metabolite and the cyclodextrin.
-
Protocol 2: Formulation of Fungal Metabolite Nanocrystals by Wet Bead Milling
Objective: To increase the dissolution velocity of a poorly water-soluble fungal metabolite by reducing its particle size to the nanometer range.
Materials:
-
Poorly water-soluble fungal metabolite
-
Polymeric stabilizer (e.g., HPMC, PVP)
-
Surfactant (e.g., sodium lauryl sulfate)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Methodology:
-
Preparation of the Nanosuspension:
-
Prepare an aqueous solution of the stabilizer and surfactant.
-
Disperse the fungal metabolite in this solution to form a presuspension.
-
Charge the bead mill with the milling media and the presuspension.
-
-
Milling Process:
-
Mill the suspension at a high speed for a specified duration. The milling time will depend on the hardness of the drug and the desired final particle size.
-
Monitor the particle size periodically using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (typically < 1 µm) is achieved.[2]
-
-
Post-Processing (Optional):
-
Characterization:
-
Particle Size and Zeta Potential Analysis: Determine the mean particle size, polydispersity index, and surface charge to assess the stability of the nanosuspension.
-
Dissolution Testing: Compare the dissolution rate of the nanocrystals with the unmilled drug.[2]
-
Crystallinity Assessment (PXRD and DSC): Confirm that the drug has maintained its crystalline structure during the milling process.[10]
-
Visualizations
References
- 1. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Nanoparticles: A Novel Antifungal Drug Delivery System [mdpi.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pt-int.com [pt-int.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nanomaterial-Based Antifungal Therapies to Combat Fungal Diseases Aspergillosis, Coccidioidomycosis, Mucormycosis, and Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications [mdpi.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Enhanced bioavailability of poorly water-soluble clotrimazole by inclusion with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Terrelumamide A during storage
Welcome to the technical support center for Terrelumamide A. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] When stored under these conditions, it has been reported to be stable for at least four years.[1] To prevent condensation, which can lead to hydrolysis, allow the container to reach room temperature before opening.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C.[2] It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of a few days, refrigeration at 4°C may be acceptable, but it is crucial to protect the solution from light.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO.[1] When preparing a stock solution, ensure you are using a high-purity, anhydrous grade solvent to minimize the introduction of water, which can facilitate hydrolytic degradation.
Q4: What are the primary factors that can cause this compound to degrade?
A4: Based on its chemical structure, which includes amide and ester functional groups, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide and methyl ester bonds can be cleaved in the presence of water, especially under acidic or basic conditions.[2][5]
-
Oxidation: The molecule may be sensitive to oxidative degradation.[2][6] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.[3]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. It is best practice to store both solid and dissolved this compound in light-protected containers (e.g., amber vials).[4][7]
Q5: Are there any incompatible materials I should avoid when handling this compound?
A5: Yes, you should avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote chemical degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare a fresh solution from a new vial of solid compound. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping) | Possible degradation or water absorption. | Do not use the compound. Contact the supplier for a replacement. Review storage procedures to prevent moisture exposure. |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Reagents for forced degradation: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 250 nm).[8][9]
-
Column Temperature: 25°C.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a known concentration with the mobile phase.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Incubate a solution of this compound with 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
4. Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.[10]
Visualizations
Caption: Workflow for Handling and Storing this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Experimental Inconsistency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|1802497-05-7|MSDS [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of the hydrolytic degradation and protonation of temozolomide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification methods to remove impurities from Terrelumamide A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of Terrelumamide A. As specific literature on this compound is not publicly available, this guide leverages best practices for the purification of complex cyclic peptides, which are assumed to share similar characteristics. The primary purification technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and powerful method for peptide purification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of peptide amides like this compound?
A1: Impurities in peptide synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), are common and can arise from various sources. These include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[3][4]
-
Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains.[5]
-
Oxidized Peptides: Certain amino acid residues, like methionine and tryptophan, are susceptible to oxidation.[4]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[3]
-
Aggregation: The formation of covalent or non-covalent peptide aggregates.
-
Diastereomers: Racemization of amino acids can lead to the formation of diastereomeric impurities.
Q2: What is the recommended starting method for purifying crude this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying peptides.[1][][7] A good starting point is to use a C18 column with a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[2][]
Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase for peptide purification?
A3: TFA serves two main purposes. First, it acidifies the mobile phase, which helps to protonate the peptide and improve its solubility. Second, it acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide. This interaction enhances the peptide's hydrophobicity, leading to better retention and separation on the reversed-phase column, and significantly improves peak shape.[3][]
Q4: How can I improve the resolution between my target peptide and a closely eluting impurity?
A4: To improve resolution, you can try several strategies:
-
Optimize the Gradient: A shallower gradient around the elution point of your peptide will increase the separation time and can improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity of the separation.
-
Change the Stationary Phase: Using a column with a different stationary phase (e.g., C8, C4, or phenyl) can provide different selectivity.
-
Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of the peptide and impurities, leading to changes in retention and potentially better separation.
Q5: My peptide is not dissolving well in the mobile phase. What should I do?
A5: For hydrophobic or aggregation-prone peptides, solubility can be a challenge. You can try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol first, and then diluting it with the initial mobile phase.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the RP-HPLC purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Peptide aggregation; Low concentration of ion-pairing agent.[8] | Increase the concentration of TFA (e.g., to 0.1%); Use a highly deactivated column; Increase column temperature; Add a small amount of an organic solvent like isopropanol to the mobile phase. |
| Poor Peak Shape (Broadening) | Poor mass transfer; Slow kinetics of interaction; On-column degradation; High molecular weight aggregates. | Optimize the gradient slope (make it shallower); Increase the column temperature; Decrease the flow rate; Ensure the sample is fully dissolved. |
| Low Recovery | Peptide adsorption to the HPLC system; Peptide precipitation on the column; Incomplete elution. | Passivate the HPLC system with a strong acid; Use a biocompatible HPLC system; Ensure the final mobile phase composition is strong enough to elute the peptide; Check for precipitation at the injector or column inlet.[8] |
| Ghost Peaks | Contaminants in the mobile phase or from the previous injection; Carryover from the injector. | Use high-purity solvents and additives; Filter all mobile phases; Run a blank gradient to identify the source of contamination; Thoroughly wash the injector and column between runs. |
| Irreproducible Retention Times | Changes in mobile phase composition; Column temperature fluctuations; Column degradation. | Prepare fresh mobile phase daily; Use a column oven to maintain a constant temperature; Use a guard column to protect the analytical column; Check for leaks in the system. |
Experimental Protocols
General RP-HPLC Purification Protocol for this compound
This protocol provides a starting point for the purification of crude this compound. Optimization will be required based on the specific properties of the peptide and its impurities.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude this compound sample
-
Solvents for sample dissolution (e.g., Mobile Phase A, DMSO)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is low, a small amount of DMSO can be used.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Scouting Run: Perform an initial broad gradient run to determine the approximate elution time of this compound.
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: Appropriate for the column diameter.
-
Detection: Monitor at 214 nm and 280 nm.
-
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes could be effective.
-
Fraction Collection: Collect fractions across the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 7. omizzur.com [omizzur.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Terrelumamide A in the Landscape of Fungal DNA-Recognizing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecules with the ability to recognize specific DNA sequences is a cornerstone of modern drug development and molecular biology. Fungal peptides, a diverse group of natural products, have emerged as a promising source of such molecules. This guide provides a comparative analysis of Terrelumamide A, a fungal peptide with purported DNA recognition capabilities, against other well-characterized fungal and microbial peptides that interact with DNA. While experimental data on this compound's direct interaction with DNA is currently limited, this guide will draw comparisons with established DNA-binding peptides to highlight different recognition mechanisms and provide a framework for future investigation.
Introduction to this compound
This compound is a lumazine-containing peptide first isolated from the marine-derived fungus Aspergillus terreus.[1] While initial research has focused on its pharmacological activity related to improving insulin sensitivity, it has also been noted for its potential in DNA sequence recognition.[1] The unique structural components of this compound suggest a potential for specific interactions with the DNA double helix, though the precise mechanism and sequence selectivity remain to be elucidated.
Fungal and Microbial Peptides: Diverse Mechanisms of DNA Recognition
To understand the potential of this compound, it is valuable to compare it with other microbial peptides that have well-defined DNA binding mechanisms. Two prominent examples are Netropsin and Echinomycin, which exemplify two distinct modes of DNA recognition: minor groove binding and intercalation.
Netropsin , a polyamide produced by Streptomyces netropsis, is a classic example of a minor groove binder.[2] It exhibits a strong preference for AT-rich regions of DNA, fitting snugly into the minor groove.[2][3] This interaction is primarily driven by hydrogen bonds and van der Waals forces, without causing significant distortion of the DNA duplex.[3]
Echinomycin , a peptide antibiotic from Streptomyces echinatus, functions as a DNA intercalator.[4] It inserts a planar aromatic ring system between DNA base pairs, leading to a significant distortion of the DNA structure.[4] Echinomycin shows a preference for sequences containing CG base pairs.[5][6][7]
Comparative Analysis of DNA Recognition Mechanisms
The following table summarizes the key characteristics of this compound (based on its potential) and the two comparator peptides.
| Feature | This compound (Hypothesized) | Netropsin | Echinomycin |
| Origin | Aspergillus terreus (Fungus) | Streptomyces netropsis (Bacterium) | Streptomyces echinatus (Bacterium) |
| Class | Lumazine-containing peptide | Polyamide | Quinoxaline antibiotic (Peptide) |
| DNA Binding Mode | Unknown | Minor Groove Binding[2][3] | Intercalation[4] |
| Sequence Specificity | Unknown | AT-rich sequences[2][3] | CG-containing sequences[5][6][7] |
| Effect on DNA Structure | Unknown | Minimal distortion[3] | Significant distortion (unwinding)[7] |
Experimental Protocols for Characterizing Peptide-DNA Interactions
To investigate the DNA recognition properties of novel peptides like this compound, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the binding of a peptide to a specific DNA sequence.
Methodology:
-
Probe Preparation: A DNA oligonucleotide with a putative binding sequence is synthesized and labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the peptide in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. A "shift" in the mobility of the DNA probe indicates the formation of a peptide-DNA complex.
Fluorescence-Based Assays
Objective: To determine the binding affinity and mode of interaction (intercalation vs. groove binding).
Methodology:
-
Dye Displacement Assay: A DNA-saturating dye with a known binding mode (e.g., DAPI for minor groove, ethidium bromide for intercalation) is used.
-
Titration: The peptide is titrated into a solution containing DNA pre-incubated with the fluorescent dye.
-
Fluorescence Measurement: Changes in the fluorescence intensity of the dye are monitored. A decrease in fluorescence suggests that the peptide is displacing the dye, indicating a similar binding mode.
-
Data Analysis: The data can be used to calculate the binding constant of the peptide for the DNA.
Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: A solution of the DNA is placed in the sample cell of the calorimeter, and a solution of the peptide is loaded into the injection syringe.
-
Titration: The peptide solution is injected into the DNA solution in small, precise aliquots.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting thermogram is analyzed to determine the thermodynamic parameters of the interaction.
Visualizing DNA Recognition Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the concepts discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Netropsin - Wikipedia [en.wikipedia.org]
- 3. The molecular origin of DNA-drug specificity in netropsin and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinomycin - Wikipedia [en.wikipedia.org]
- 5. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dervan.caltech.edu [dervan.caltech.edu]
- 7. portlandpress.com [portlandpress.com]
In Vivo Validation of Terrelumamide A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Terrelumamide A, a novel peptide with purported insulin-sensitizing properties, against established alternatives. While in vivo validation data for this compound is not yet publicly available, this document serves as a framework for its potential evaluation and presents existing data for comparator molecules to guide future research.
Introduction to this compound
This compound is a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus.[1][2] Preliminary information suggests that it may improve insulin sensitivity, a key mechanism in the management of type 2 diabetes and other metabolic disorders.[1][2] Its novel structure as a pteridine derivative presents a potential new avenue for therapeutic intervention in insulin resistance.[3]
Proposed Mechanism of Action of this compound
The precise in vivo mechanism of action for this compound has not been fully elucidated. However, based on its reported ability to improve insulin sensitivity and the known bioactivities of other secondary metabolites from Aspergillus terreus which include inhibition of α-amylase and α-glucosidase, a potential mechanism could involve the modulation of glucose metabolism and uptake.[4]
Below is a hypothetical signaling pathway illustrating the potential mechanism of this compound in improving insulin sensitivity.
Caption: Proposed signaling pathway for this compound's insulin-sensitizing effect.
Comparative Analysis with Alternative Insulin Sensitizers
To contextualize the potential of this compound, we compare it with two well-established classes of insulin-sensitizing drugs: Biguanides (Metformin) and Thiazolidinediones (Pioglitazone).
Quantitative Data Summary
The following table summarizes key in vivo performance indicators for Metformin and Pioglitazone. This table is intended to serve as a template for the future evaluation of this compound.
| Parameter | Metformin | Pioglitazone | This compound |
| Efficacy | |||
| Reduction in HbA1c (%) | 1.0 - 2.0 | 0.5 - 1.4 | Data not available |
| Reduction in Fasting Plasma Glucose (mg/dL) | 50 - 70 | 35 - 40 | Data not available |
| Mechanism of Action | Activates AMP-activated protein kinase (AMPK) | Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist | Proposed: Insulin receptor sensitization |
| Primary Site of Action | Liver (reduces hepatic glucose production) | Adipose tissue, muscle, liver | To be determined |
| Effect on Body Weight | Neutral or slight reduction | Increase | Data not available |
| Hypoglycemia Risk | Low | Low | Data not available |
| Key In Vivo Models Used | db/db mice, high-fat diet-induced obese mice | Zucker diabetic fatty rats, db/db mice | To be determined |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to validate the in vivo mechanism of action of an insulin-sensitizing agent like this compound.
Animal Models
-
Genetically Diabetic Models: db/db mice, which lack the leptin receptor and develop obesity, insulin resistance, and hyperglycemia.
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
In Vivo Efficacy Studies
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight (12-16 hours).
-
Administer the test compound (e.g., this compound) or vehicle orally.
-
After a set time (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) orally.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for a shorter duration (e.g., 4-6 hours).
-
Administer the test compound or vehicle.
-
After a set time, administer human insulin (e.g., 0.75 U/kg) intraperitoneally.
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of an insulin-sensitizing compound.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of insulin-sensitizing agents. However, rigorous in vivo studies are required to validate its proposed mechanism of action and to quantify its efficacy and safety profile. The experimental protocols and comparative framework provided in this guide are intended to facilitate these future investigations. Key areas for future research include:
-
In vivo efficacy studies in relevant animal models of insulin resistance and type 2 diabetes.
-
Detailed mechanistic studies to elucidate the precise molecular targets of this compound.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be determined.
References
Cross-Validation of Adiponectin Assays for Preclinical Insulin Sensitizer Studies
A Comparative Guide for Researchers Investigating Novel Compounds like Terrelumamide A
This guide provides a framework for the cross-validation of commercially available adiponectin enzyme-linked immunosorbent assay (ELISA) kits. While direct studies on the effect of this compound on adiponectin levels are not yet available, its known role in improving insulin sensitivity suggests a potential modulation of the adiponectin pathway.[1] Adiponectin, an adipokine, is a critical regulator of glucose metabolism and insulin sensitivity, making its accurate quantification essential in the preclinical evaluation of insulin-sensitizing agents. This document outlines a comparative study of three hypothetical, yet representative, adiponectin ELISA kits to guide researchers in selecting the most appropriate assay for their studies.
Adiponectin Signaling and its Relevance to Insulin Sensitivity
Adiponectin exerts its effects through binding to its receptors, AdipoR1 and AdipoR2, which are expressed in key metabolic tissues such as the liver and skeletal muscle. This interaction triggers downstream signaling cascades, most notably the activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in improving insulin sensitivity by promoting glucose uptake and fatty acid oxidation. The signaling pathway highlights the importance of adiponectin in metabolic regulation and its potential as a therapeutic target.
Comparison of Adiponectin ELISA Kits
The selection of a reliable adiponectin ELISA kit is paramount for obtaining accurate and reproducible data. This guide compares three hypothetical kits based on common performance characteristics.
| Feature | Assay Kit A (Total Adiponectin) | Assay Kit B (HMW Adiponectin) | Assay Kit C (Total Adiponectin) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma | Serum, Plasma |
| Assay Range | 0.2 - 100 ng/mL | 1 - 200 ng/mL | 0.5 - 50 µg/mL |
| Sensitivity | 0.1 ng/mL | 0.5 ng/mL | 0.2 µg/mL |
| Intra-Assay Precision (%CV) | < 5% | < 6% | < 8% |
| Inter-Assay Precision (%CV) | < 8% | < 9% | < 12% |
| Spike Recovery | 95-105% | 92-108% | 90-110% |
| Dilutional Linearity | 90-110% | 88-112% | 85-115% |
Experimental Protocols
To ensure a robust cross-validation, a standardized experimental workflow is essential. The following protocol outlines a hypothetical study to assess the impact of a test compound, such as this compound, on adiponectin secretion from 3T3-L1 adipocytes.
Cell Culture and Treatment
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes following standard protocols.
-
On day 8 of differentiation, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
Sample Collection and Processing
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the cleared supernatant and store at -80°C until analysis.
Adiponectin Quantification (General ELISA Protocol)
The following is a generalized protocol for a sandwich ELISA. For the competitive ELISA (Assay Kit C), the procedure will differ, primarily in that the sample adiponectin competes with a labeled adiponectin for antibody binding sites. Always refer to the specific manufacturer's instructions for each kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Plate Preparation : Bring the antibody-coated microplate to room temperature.
-
Standard and Sample Addition : Add the prepared standards and samples to the appropriate wells.
-
Incubation : Incubate the plate for the time and temperature specified in the protocol.
-
Washing : Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Addition : Add the biotin-conjugated detection antibody to each well.
-
Incubation : Incubate the plate.
-
Washing : Repeat the washing step.
-
Enzyme Conjugate Addition : Add the streptavidin-HRP conjugate to each well.
-
Incubation : Incubate the plate.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the substrate solution (e.g., TMB) to each well.
-
Color Development : Incubate the plate in the dark to allow for color development.
-
Stopping the Reaction : Add the stop solution to each well.
-
Absorbance Measurement : Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis : Calculate the concentration of adiponectin in the samples by plotting a standard curve and interpolating the sample absorbance values.
Conclusion
The cross-validation of adiponectin assays is a critical step in ensuring the reliability of data in studies investigating novel insulin-sensitizing compounds like this compound. By systematically comparing the performance of different ELISA kits, researchers can select an assay that provides the necessary sensitivity, precision, and accuracy for their specific experimental needs. This guide provides a foundational framework for such a comparison, enabling more robust and reproducible findings in the field of metabolic research.
References
A Comparative Analysis of DNA Binding Agents: Unraveling the Potential of Terrelumamide A
For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and DNA is paramount for the discovery of new therapeutic agents. This guide provides a comparative analysis of the known DNA binding properties of established agents—Actinomycin D, Distamycin A, and Hoechst 33258—alongside the currently limited knowledge of Terrelumamide A, a lumazine-containing peptide with potential for DNA sequence recognition.
While this compound, isolated from the marine-derived fungus Aspergillus terreus, has demonstrated pharmacological activity in improving insulin sensitivity, its interaction with DNA remains largely uncharacterized.[1] Preliminary insights suggest its potential in DNA sequence recognition, but robust experimental data on its binding affinity, mode of interaction, and sequence specificity are yet to be established.[1] This guide aims to provide a framework for the future characterization of this compound by comparing it with well-studied DNA binding agents.
Quantitative Comparison of DNA Binding Properties
The following table summarizes the key DNA binding parameters for Actinomycin D, Distamycin A, and Hoechst 33258. The corresponding data for this compound are currently unavailable and represent a significant area for future investigation.
| Parameter | This compound | Actinomycin D | Distamycin A | Hoechst 33258 |
| Binding Mode | Unknown | Intercalation, primarily at GpC sites[2] | Minor Groove Binding (A/T-rich regions)[3] | Minor Groove Binding (A/T-rich regions)[4][5] |
| Binding Affinity (Kd) | Unknown | ~6.4 x 10⁶ M⁻¹ (for TGCT sequence)[6] | ~10⁻⁶ M[7] | High Affinity: 1-10 nM (to A/T-rich sites); Low Affinity: ~1000 nM (non-specific)[4][5] |
| Sequence Specificity | Unknown | GpC sequences[2][6] | A/T-rich sequences[3] | A/T-rich sequences, optimally AAA/TTT[4][5] |
Experimental Protocols for Characterizing DNA Binding Agents
To elucidate the DNA binding properties of novel compounds like this compound, a suite of biophysical and biochemical techniques are employed. These methods provide quantitative data on binding affinity, stoichiometry, thermodynamics, and sequence specificity.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor the binding of a fluorescent ligand to DNA or the displacement of a fluorescent probe by a competing ligand.[8] Changes in the fluorescence intensity or polarization upon binding can be used to determine the binding constant (Kd).[8]
Protocol Outline:
-
A solution of the DNA of interest is prepared in a suitable buffer.
-
The fluorescent ligand (or a fluorescent probe in a competition assay) is added to the DNA solution.
-
The fluorescence spectrum is recorded.
-
Aliquots of the non-fluorescent ligand (e.g., this compound) are titrated into the solution.
-
Changes in fluorescence are monitored after each addition, allowing for the calculation of the binding affinity.[8]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. It allows for the determination of the binding constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Protocol Outline:
-
The DNA solution is placed in the sample cell of the calorimeter.
-
The ligand solution (e.g., this compound) is loaded into the injection syringe.
-
Small aliquots of the ligand are injected into the DNA solution.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data is fitted to a binding model to extract the thermodynamic parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding.[7] The interaction of a small molecule with DNA can induce changes in the DNA's secondary structure, which are reflected in the CD spectrum.
Protocol Outline:
-
A CD spectrum of the DNA solution in the absence of the ligand is recorded.
-
The ligand is titrated into the DNA solution.
-
CD spectra are recorded after each addition of the ligand.
-
Changes in the spectral features, such as peak position and intensity, indicate ligand-induced conformational changes in the DNA.[7]
DNA Footprinting
DNA footprinting is a technique used to identify the specific DNA sequence where a ligand binds.[6] It is based on the principle that a bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.
Protocol Outline:
-
A DNA fragment is labeled at one end, typically with a radioactive or fluorescent tag.
-
The labeled DNA is incubated with the binding ligand at various concentrations.
-
The DNA-ligand complexes are then subjected to limited cleavage by DNase I.
-
The resulting DNA fragments are separated by gel electrophoresis.
-
The binding site is identified as a "footprint," a region of the gel where the DNA ladder is absent due to protection by the bound ligand.[6]
Visualizing Experimental Workflows and Potential Signaling Pathways
To further illustrate the methodologies and potential biological implications of DNA binding, the following diagrams are provided.
Conclusion
The study of DNA binding agents is a cornerstone of modern drug discovery. While this compound presents an intriguing scaffold with potential for DNA interaction, its properties remain to be elucidated. By employing the established experimental protocols detailed in this guide, researchers can begin to unravel the mechanism of action of this compound and compare its performance to well-characterized DNA binding agents. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of actinomycin D to DNA: evidence for a nonclassical high-affinity binding mode that does not require GpC sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 6. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Terrelumamide A and Thiazolidinediones in Modulating Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging natural product Terrelumamide A and the established drug class of thiazolidinediones (TZDs) in the context of their efficacy in improving insulin sensitivity. This document synthesizes the available experimental data, outlines the known mechanisms of action, and provides detailed experimental protocols for the assays discussed.
Overview of a Novel Natural Product and an Established Drug Class
This compound is a lumazine-containing peptide recently isolated from the marine-derived fungus Aspergillus terreus. Preliminary studies have indicated its potential as an insulin-sensitizing agent. Its novelty and distinct chemical structure make it a subject of interest for the development of new therapeutic agents.
Thiazolidinediones (TZDs) , also known as glitazones, are a class of oral antidiabetic drugs that have been in clinical use for the treatment of type 2 diabetes.[1] They are well-characterized for their potent insulin-sensitizing effects, which are mediated through the activation of a specific nuclear receptor.[1]
Mechanism of Action: A Well-Defined Pathway vs. an Emerging Hypothesis
A key differentiator between thiazolidinediones and this compound is the current understanding of their molecular mechanisms.
Thiazolidinediones: Selective Agonists of PPARγ
Thiazolidinediones exert their therapeutic effects by acting as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor.[2][3][4][5] The activation of PPARγ is a central mechanism for regulating glucose and lipid metabolism.[5]
The signaling pathway is as follows:
-
Ligand Binding: TZDs enter the cell and bind to the ligand-binding domain of PPARγ located in the nucleus.[2]
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[2]
-
DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2]
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes that play crucial roles in insulin signaling, glucose uptake, and lipid metabolism.[5]
Key genes upregulated by TZD-mediated PPARγ activation include those encoding for adiponectin and the glucose transporter type 4 (GLUT4).[5] Adiponectin is an adipokine that enhances insulin sensitivity in peripheral tissues, while GLUT4 facilitates the transport of glucose into cells.
This compound: An Emerging Picture
The precise molecular mechanism of this compound is not yet fully elucidated. However, initial studies have shown that it enhances insulin sensitivity by increasing the production of adiponectin in an in vitro model of adipogenesis.
Based on this observation, a hypothetical mechanism can be proposed where this compound, either directly or indirectly, leads to the upregulation of adiponectin expression. The increase in adiponectin is a known downstream effect of PPARγ activation, which suggests a potential, though unconfirmed, interaction with this pathway. It is also possible that this compound acts through a novel, PPARγ-independent mechanism to achieve this effect. Further research is required to identify the direct molecular target of this compound.
Comparative Efficacy: A Look at the Available Data
Direct comparative studies between this compound and thiazolidinediones are not yet available in the scientific literature. The primary evidence for the insulin-sensitizing effect of this compound comes from an in vitro study measuring the production of adiponectin in human bone marrow mesenchymal stem cells (hBM-MSCs) undergoing adipogenesis.
| Compound | Assay | Cell Type | Endpoint | Result (EC50) |
| This compound | Adiponectin Production | hBM-MSCs | Adiponectin Secretion | 37.1 µM |
| Thiazolidinediones | Not directly compared in the same study | - | - | - |
hBM-MSCs: human Bone Marrow Mesenchymal Stem Cells EC50: Half maximal effective concentration
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the adipogenic and insulin-sensitizing effects of compounds like this compound.
Adipogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
This protocol describes the induction of adipogenesis in hMSCs, a process characterized by the accumulation of lipid droplets and the expression of adipocyte-specific markers.
Materials:
-
Human Mesenchymal Stem Cells (e.g., from bone marrow)
-
MSC Expansion Medium
-
Adipogenic Differentiation Medium (containing dexamethasone, isobutyl-methylxanthine (IBMX), insulin, and a PPARγ agonist like a TZD for positive control)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (60%)
Procedure:
-
Cell Seeding: Seed hMSCs in a 6-well plate at a density of 2 x 10⁴ cells/cm² in MSC Expansion Medium and culture until they reach 100% confluency.
-
Induction of Differentiation: Once confluent, replace the expansion medium with Adipogenic Differentiation Medium containing the test compound (e.g., this compound at various concentrations) or a positive control (e.g., a TZD).
-
Maintenance: Culture the cells for 14-21 days, replacing the differentiation medium every 2-3 days.
-
Visualization of Lipid Droplets: After the differentiation period, fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize the intracellular lipid droplets, which are indicative of mature adipocytes.
Quantification of Adiponectin by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of secreted adiponectin in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the adipogenesis assay
-
Human Adiponectin ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: On day 8 of differentiation, collect the cell culture supernatants.
-
Assay Preparation: Prepare the adiponectin standards and samples according to the ELISA kit manufacturer's instructions.
-
Incubation: Add the standards and samples to the pre-coated 96-well plate and incubate.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by another incubation and wash. Then, add the streptavidin-HRP conjugate, incubate, and wash.
-
Signal Development: Add the TMB substrate and incubate until a color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the adiponectin concentration in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
Thiazolidinediones are a well-established class of insulin-sensitizing drugs with a clearly defined mechanism of action centered on the activation of the nuclear receptor PPARγ.[1][2] Their efficacy and molecular signaling pathways have been extensively documented.
This compound, a novel marine-derived peptide, presents an intriguing new avenue for insulin-sensitizing therapies. The initial finding that it increases adiponectin production is a promising indicator of its potential. However, the current understanding of its mechanism of action is in its infancy.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of this compound to determine if it acts through PPARγ or a novel pathway.
-
Direct Comparative Studies: Performing head-to-head in vitro and in vivo studies comparing the efficacy and potency of this compound with various thiazolidinediones.
-
Pathway Analysis: Investigating the broader effects of this compound on the insulin signaling cascade to understand its full pharmacological profile.
The development of novel insulin-sensitizing agents is of paramount importance. While this compound shows early promise, extensive further research is required to fully characterize its efficacy and mechanism of action relative to established therapies like the thiazolidinediones.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the DNA Interaction of Terrelumamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Terrelumamide A, a novel lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has garnered interest for its potential applications in DNA sequence recognition.[1] While preliminary studies have confirmed its interaction with DNA, the precise binding site and mechanism remain an area of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's DNA binding properties, compares it with other known DNA binding agents, and outlines the experimental path forward to definitively characterize its mode of action.
Evidence of DNA Binding: A Lumazine Peptide's Interaction
Initial investigations into the bioactivity of this compound revealed its potential as a DNA-binding agent. A key study demonstrated a change in the fluorescence spectrum of this compound upon the addition of a double-stranded DNA oligomer.[1] Specifically, the strong emission peak of the compound at approximately 400 nm (when excited at 260 nm) gradually decreased with the addition of a DNA duplex containing sequences from the tetO promoter region.[1] This fluorescence quenching is a strong indicator of a direct interaction between this compound and the DNA molecule.
While this study confirms a binding event, it does not elucidate the specific binding site or the nature of the interaction (e.g., intercalation, minor groove binding, or major groove binding). The structural components of this compound, which include a pteridine (lumazine) core, a peptide linkage, and an anthranilic acid methyl ester, suggest several possibilities for its binding mechanism. Pteridine derivatives have been shown to interact with DNA, with some acting as intercalators.[2][3] The peptide component could also contribute to sequence-specific recognition and binding within the DNA grooves.
Comparative Analysis of DNA Binding Agents
To provide context for the potential mechanism of this compound, the following table compares its known characteristics with those of well-characterized DNA binding agents that employ different interaction modes.
| Feature | This compound | Ethidium Bromide (Intercalator) | Netropsin (Minor Groove Binder) |
| Binding Mechanism | Unknown; fluorescence quenching suggests direct interaction.[1] | Intercalation between base pairs. | Binds to the minor groove of A-T rich sequences. |
| Structural Class | Lumazine-containing peptide.[1] | Phenanthridine derivative. | Polyamide. |
| Evidence of Binding | Fluorescence spectroscopy.[1] | UV-Vis spectroscopy, fluorescence spectroscopy, X-ray crystallography. | X-ray crystallography, NMR spectroscopy, footprinting. |
| Sequence Specificity | Preliminary data with tetO promoter sequence.[1] | Low sequence specificity, but prefers pyrimidine-purine steps. | High specificity for A-T rich regions. |
| Effect on DNA Structure | Unknown. | Unwinding and lengthening of the DNA helix. | Minimal distortion of the overall DNA structure. |
Experimental Protocols for Confirming the DNA Binding Site
To definitively identify the DNA binding site of this compound, a series of biophysical and structural experiments are required. The following protocols outline the key methodologies.
Fluorescence Spectroscopy Titration
-
Objective: To quantify the binding affinity (binding constant, Kb) and stoichiometry of the this compound-DNA interaction.
-
Methodology:
-
Prepare solutions of this compound at a constant concentration in a suitable buffer (e.g., phosphate buffer at physiological pH).
-
Prepare stock solutions of various DNA sequences (e.g., specific oligonucleotides, calf thymus DNA).
-
Titrate the this compound solution with increasing concentrations of the DNA solution.
-
Record the fluorescence emission spectrum of this compound after each addition of DNA.
-
Analyze the change in fluorescence intensity to determine the binding constant and stoichiometry using appropriate binding models (e.g., Scatchard plot).
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To investigate conformational changes in the DNA structure upon binding of this compound.
-
Methodology:
-
Record the CD spectrum of the DNA solution in the absence of this compound.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition.
-
Analyze changes in the CD bands of the DNA to infer alterations in helicity and conformation, which can be indicative of intercalation or groove binding.
-
DNA Footprinting Assay
-
Objective: To identify the specific nucleotide sequence where this compound binds.
-
Methodology:
-
End-label a DNA fragment of known sequence with a radioactive or fluorescent tag.
-
Incubate the labeled DNA with varying concentrations of this compound.
-
Treat the DNA-ligand complexes with a DNA cleaving agent (e.g., DNase I or hydroxyl radicals).
-
Separate the resulting DNA fragments by gel electrophoresis.
-
The binding site of this compound will be identified as a "footprint," a region of the gel where the DNA is protected from cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution structural information about the this compound-DNA complex.
-
Methodology:
-
Synthesize or obtain a short DNA oligonucleotide containing the putative binding sequence.
-
Prepare samples of the DNA, this compound, and the complex, each labeled with NMR-active isotopes (e.g., 13C, 15N).
-
Acquire a series of 1D and 2D NMR spectra (e.g., HSQC, NOESY).
-
Analyze the chemical shift perturbations and intermolecular NOEs to determine the precise binding location and the conformation of both the ligand and the DNA in the complex.
-
Visualizing the Path to Confirmation
The following diagrams illustrate the proposed workflow for confirming the DNA binding site of this compound and a hypothetical binding model.
Caption: Experimental workflow for confirming the DNA binding site of this compound.
Caption: Hypothetical model of this compound interacting with the DNA double helix.
Conclusion
This compound presents an exciting new scaffold for the development of DNA-binding molecules. While its interaction with DNA has been established, the precise binding site remains to be elucidated. The experimental approaches outlined in this guide provide a clear roadmap for future research to fully characterize the DNA binding properties of this promising natural product. A definitive understanding of its mechanism of action will be crucial for its potential development in diagnostics and therapeutics.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Terrelumamide A
For immediate release – This document provides essential safety and logistical information for the proper disposal of Terrelumamide A, a lumazine-containing peptide with potential pharmacological activity. Developed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and upholding laboratory safety standards.
This compound is recognized as being harmful if swallowed and poses a significant threat to aquatic ecosystems due to its high toxicity and long-lasting effects.[1] Adherence to the following disposal protocols is therefore critical.
Summary of Chemical and Safety Data
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₆O₇ | [1][2] |
| Molecular Weight | 456.41 g/mol | [1][2] |
| CAS Number | 1802497-05-7 | [1] |
| Appearance | Solid | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative that all laboratory personnel are equipped with the appropriate personal protective equipment. This is the first line of defense in preventing accidental exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid inhalation.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of aerosol formation and inhalation.[1] An accessible safety shower and eye wash station are mandatory in any laboratory where this compound is used.[1]
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is to avoid release into the environment .[1] Due to its high aquatic toxicity, this compound must not be disposed of down the drain or in regular waste streams. The recommended procedure is as follows:
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous waste.
2. Waste Containment:
-
Solid Waste: Collect all solid waste in a clearly labeled, leak-proof container. The container should be marked with "Hazardous Waste" and "Cytotoxic" (or "Toxic") labels.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Liquid Waste" and specify the contents.
3. Accidental Spills:
-
In the event of a spill, evacuate the immediate area to prevent further exposure.
-
Wearing full PPE, absorb the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Collect all cleanup materials and contaminated absorbents in the designated hazardous waste container.[1]
-
It is crucial to prevent any spilled material from entering drains or water courses.[1]
4. Final Disposal:
-
The collected and properly labeled hazardous waste containing this compound must be disposed of through an approved and licensed waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste. They will ensure that the material is transported and incinerated at high temperatures by a certified hazardous waste contractor, which is the recommended method for complete destruction of such compounds.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
Note on Inactivation: The search for a specific, validated laboratory procedure to chemically inactivate this compound did not yield any results. Therefore, physical destruction via incineration managed by a professional hazardous waste disposal service remains the only recommended course of action.
Signaling Pathway
Currently, there is no published information detailing the specific signaling pathways modulated by this compound. As research on this compound is ongoing, it is anticipated that its mechanism of action and cellular targets will be elucidated in future studies. The diagram below illustrates the logical relationship between the hazardous properties of this compound and the mandated disposal requirements.
References
Personal protective equipment for handling Terrelumamide A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Terrelumamide A. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Immediate Precautions
This compound is a lumazine-containing peptide with recognized pharmacological activity.[1] The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Hazard Summary:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4 | H302 |
| Acute Aquatic Toxicity | Category 1 | H400 |
| Chronic Aquatic Toxicity | Category 1 | H410 |
Source: this compound Safety Data Sheet.[2]
Immediate actions in case of exposure include:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell and rinse your mouth.[2][3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[2]
-
Eye Contact: Remove contact lenses if present, flush eyes with large amounts of water, and seek prompt medical attention.[2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves (e.g., nitrile) resistant to chemicals.
-
Body Protection: Wear impervious clothing, such as a lab coat, to protect the skin.[2]
-
Respiratory Protection: A suitable respirator is required, especially when handling the powder form where dust or aerosols may be generated.[2][3]
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed protocol for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is sealed and undamaged.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[2]
Preparation of Stock Solutions
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
-
Work Area Preparation: Conduct all work within a certified chemical fume hood to avoid inhalation of dust.[3] Ensure a safety shower and eyewash station are accessible.[2]
-
Weighing the Compound:
-
Don appropriate PPE (lab coat, gloves, safety goggles, and respirator).
-
Use an analytical balance to accurately weigh the desired amount of this compound powder.
-
Handle the powder carefully to minimize dust formation.
-
-
Dissolving the Compound:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed powder.
-
Mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
-
Storage of Stock Solution:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for handling powdered chemical compounds like this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
